Molybdenum telluride
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(tellanylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITXEXPSQXNMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065235 | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12058-20-7 | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12058-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum telluride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012058207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum telluride (MoTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthesis and Fabrication Methodologies for Molybdenum Telluride
Controlled Growth Techniques for Molybdenum Telluride Thin Films and Nanosheets
The production of high-quality, large-area MoTe₂ thin films and nanosheets with controlled phase and thickness is foundational for their integration into next-generation devices. Various growth techniques have been refined to achieve this, each offering distinct advantages in controlling the material's final properties.
Chemical Vapor Deposition (CVD) Approaches for Phase-Controlled this compound Synthesis
Chemical Vapor Deposition (CVD) is a highly versatile and scalable technique for synthesizing atomically thin MoTe₂. mdpi.comacs.org In this method, volatile precursors of molybdenum and tellurium are introduced into a reaction chamber where they decompose and react on a heated substrate to form a thin film. Phase control in CVD is achieved by carefully tuning several key experimental parameters.
One of the most critical factors is the choice of the molybdenum precursor. Using molybdenum trioxide (MoO₃) as the precursor tends to favor the growth of the 1T' phase, whereas using a pure molybdenum (Mo) film often results in the 2H phase. mit.edubohrium.com The growth temperature also plays a pivotal role; for instance, high-quality 2H-MoTe₂ can be obtained within a narrow temperature window around 600 °C, while temperatures above 650 °C tend to favor the formation of the 1T' phase. acs.org
The concentration of tellurium vapor, managed by the carrier gas flow rate, is another crucial parameter. A lower concentration of tellurium relative to molybdenum can lead to the formation of Te vacancies, which stabilizes the 1T' phase. nih.gov Conversely, a sufficient supply of tellurium is essential for obtaining the more thermodynamically stable 2H phase. nist.gov The cooling rate after the growth process can also influence the final phase; a slow cooling rate is essential for producing uniform, large-area 2H-MoTe₂ films. researchgate.net Researchers have successfully used these principles to grow both distinct 2H and 1T' phases, as well as to create lateral heterostructures where both phases coexist on a single substrate. researchgate.net
| Parameter | Condition for 2H Phase | Condition for 1T' Phase | Reference |
|---|---|---|---|
| Mo Precursor | Pure Mo Film | MoO₃ Powder/Film | mit.edubohrium.com |
| Growth Temperature | ~600 °C (narrow window) | >650 °C | acs.org |
| Te Concentration | Sufficient Te supply (higher gas flow) | Insufficient Te supply (lower gas flow) | nih.govnist.gov |
| Cooling Rate | Slow | Fast (can result in mixed phases) | researchgate.net |
Molecular Beam Epitaxy (MBE) of this compound
Molecular Beam Epitaxy (MBE) offers unparalleled precision for growing high-quality, single-crystal thin films with atomic layer control. This technique involves the evaporation of elemental molybdenum and tellurium sources in an ultra-high vacuum environment. The elemental beams travel to and impinge upon a heated crystalline substrate, allowing for layer-by-layer growth of the MoTe₂ film. asme.org
The phase of the MBE-grown MoTe₂ is highly sensitive to the growth conditions. The substrate temperature and the flux ratio of tellurium to molybdenum (Te:Mo) are the primary control knobs. For instance, the 2H phase has been successfully grown at substrate temperatures between 345-365°C, while the 1T' phase tends to form at higher temperatures of 380-450°C. as-pub.com Achieving the correct stoichiometry is crucial, and a Te:Mo flux ratio significantly greater than 1 is often required to grow the phase-pure 2H-MoTe₂ at low temperatures. weebly.com The ultra-high vacuum conditions of MBE minimize impurities, and in-situ characterization techniques like Reflection High-Energy Electron Diffraction (RHEED) allow for real-time monitoring of the crystal structure and growth mode. wikipedia.org
Physical Vapor Deposition (PVD) Strategies for this compound
Physical Vapor Deposition (PVD) provides a straightforward and scalable method for producing large-area MoTe₂ films. One effective PVD strategy involves sputtering from a MoTe₂ target to co-deposit molybdenum and tellurium onto a substrate. arxiv.org This initial as-deposited film is often amorphous.
A critical subsequent step is a post-deposition annealing process to induce crystallization. A key challenge during annealing is the high vapor pressure of tellurium, which can lead to its sublimation and the formation of a Te-deficient film. To counteract this, a composite capping layer, such as SiO₂, is deposited on top of the MoTe₂ film before annealing. This capping layer effectively prevents the loss of tellurium at high temperatures. The annealing process, performed in a Te-free atmosphere, facilitates a solid-phase crystallization and can promote the transition from the as-deposited 1T' phase to the more stable 2H phase, resulting in high-crystallinity, few-layer 2H-MoTe₂ films. arxiv.org
Hydrothermal and Solvothermal Synthesis of this compound Nanostructures
Hydrothermal and solvothermal methods are solution-based techniques that utilize elevated temperatures and pressures within a sealed vessel (an autoclave) to crystallize materials. sigmaaldrich.com These methods are particularly effective for producing various nanostructures, such as nanotubes, nanoparticles, and flake-like structures. nih.govproquest.com
For the synthesis of MoTe₂ nanostructures, precursors like sodium molybdate (B1676688) and tellurium powder are combined in a solvent (water for hydrothermal, or another solvent for solvothermal) within a Teflon-lined autoclave. proquest.com The mixture is then heated to temperatures typically around 200°C for an extended period, such as 48 hours. proquest.com This process has been shown to be a facile, one-step route for fabricating layered 1T'-MoTe₂ nanotubes at relatively low temperatures. nih.govfrontiersin.org The morphology and phase of the resulting nanostructures can be influenced by the choice of precursors, solvent, temperature, and reaction time. These solution-based methods offer a low-cost and scalable approach to producing MoTe₂ nanomaterials with a high surface area. proquest.comresearchgate.net
Exfoliation Techniques for Two-Dimensional this compound Materials
Exfoliation is a top-down approach that begins with a bulk MoTe₂ crystal and isolates atomically thin layers. This method is renowned for producing the highest quality, most pristine flakes, as they are cleaved directly from a high-quality bulk crystal.
Mechanical Exfoliation of this compound
Mechanical exfoliation, famously known as the "Scotch tape method," is the simplest and most common technique for obtaining single- and few-layer flakes of 2D materials. weebly.comyoutube.com The process relies on overcoming the weak van der Waals forces that hold the individual layers of the bulk MoTe₂ crystal together.
In its basic form, an adhesive tape is pressed against a bulk MoTe₂ crystal and then peeled away, cleaving off thin layers of the material. researchgate.net This process is repeated multiple times, progressively thinning the flakes on the tape. youtube.comresearchgate.net The thinned flakes are then transferred from the tape to a desired substrate, such as silicon dioxide (SiO₂), for characterization and device fabrication. nist.gov While simple, this manual method can have low yield and lack control over flake size and thickness. youtube.com To address this, automated mechanical exfoliation systems have been developed. These systems can use tools like a parallel plate rheometer to apply controlled shear and normal forces, allowing for a more reproducible and programmable exfoliation process. nist.govnih.gov
Liquid Phase Exfoliation of this compound Nanosheets
Liquid phase exfoliation (LPE) is a versatile, scalable, and cost-effective method for producing high-quality, few-layer nanosheets from bulk MoTe₂ crystals. This technique involves overcoming the weak van der Waals forces between the layers of the bulk material through sonication in a suitable solvent, followed by separation and size selection processes, typically involving centrifugation.
The choice of solvent is a critical parameter in LPE, as its surface energy should ideally match that of MoTe₂ to minimize the energy required for exfoliation and to ensure the stability of the resulting nanosheet dispersion. Solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) have been widely utilized due to their appropriate surface tension. spiedigitallibrary.org Additionally, mixtures of lower boiling point solvents like isopropanol (B130326) (IPA)/water and ethanol/water have been explored as more environmentally friendly alternatives. spiedigitallibrary.org Surfactants, such as sodium deoxycholate bile salt, can also be employed in aqueous solutions to facilitate exfoliation and prevent re-aggregation of the nanosheets. berkeley.edu
The exfoliation process typically begins with the dispersion of bulk MoTe₂ powder in the chosen solvent. This mixture is then subjected to ultrasonication, either using a sonic bath or a more powerful probe sonicator. The acoustic cavitation generated by ultrasound creates high-energy shear forces that delaminate the bulk crystal into individual or few-layer nanosheets. The duration and power of sonication are key factors that influence the yield and dimensions of the exfoliated nanosheets. researchgate.net
Following sonication, the dispersion contains a mixture of exfoliated nanosheets of varying thicknesses and lateral sizes, as well as remaining unexfoliated bulk material. Centrifugation is then employed to separate these components. A low-speed centrifugation step is first used to pellet the larger, unexfoliated flakes. The supernatant, containing the desired nanosheets, is then collected and can be subjected to further higher-speed centrifugation steps to select for nanosheets of specific sizes and thicknesses. researchgate.net
The resulting MoTe₂ nanosheets exhibit distinct properties compared to their bulk counterpart. For instance, liquid-exfoliated MoTe₂ nanosheets have shown significantly enhanced performance in electrocatalytic applications, such as the hydrogen evolution reaction (HER), due to the increased number of active edge sites exposed. nsf.gov
Table 1: Parameters in Liquid Phase Exfoliation of MoTe₂
| Parameter | Examples/Typical Values | Effect on Nanosheet Properties |
|---|---|---|
| Solvent | N-methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Isopropanol (IPA)/Water, Ethanol/Water | Influences exfoliation efficiency and dispersion stability. Solvents with matching surface energy to MoTe₂ are more effective. |
| Surfactant | Sodium deoxycholate, Sodium cholate | Aids exfoliation in aqueous solutions and prevents re-aggregation of nanosheets. |
| Sonication Method | Bath sonication, Probe sonication | Probe sonication is generally more energetic and can lead to smaller nanosheet sizes. |
| Sonication Time | Varies from minutes to several hours (e.g., 1 to 17 hours) | Longer sonication times can increase the yield but may also lead to a reduction in the lateral size of the nanosheets. researchgate.net |
| Centrifugation Speed | Low speed (e.g., 1500 rpm) to remove bulk; High speed (e.g., >5000 rpm) for size selection | Controls the size and thickness distribution of the final nanosheet product. Higher speeds select for smaller and thinner flakes. researchgate.net |
Post-Synthesis Treatment and Modification of this compound
Post-synthesis treatments are essential for tuning the properties of MoTe₂ and tailoring its structure for specific applications. These methods can induce phase transitions, modify crystal quality, and create patterned structures.
Thermal Annealing Effects on this compound
Thermal annealing, the process of heating a material to a specific temperature followed by controlled cooling, is a powerful technique for modifying the crystalline structure and phase of MoTe₂. One of the most significant applications of thermal annealing on MoTe₂ is inducing the phase transition from the semiconducting 2H phase to the semimetallic 1T′ phase. nist.gov
The 2H-to-1T′ phase transition in MoTe₂ is achievable through high-temperature annealing, typically at temperatures around 900 °C. nsf.govnist.gov However, at such high temperatures, MoTe₂ thin films are prone to degradation and decomposition. To prevent this, encapsulation layers such as aluminum oxide (Al₂O₃) or hexagonal boron nitride (h-BN) are often used. nsf.gov These capping layers protect the MoTe₂ flake from sublimation and degradation, enabling a complete and non-destructive phase transition. nsf.govaip.org Research has shown that with an Al₂O₃ capping layer, a full phase change can be achieved in as little as 10 seconds using rapid thermal annealing (RTA) at 900 °C, in both vacuum and nitrogen atmospheres. nsf.govnist.gov
The annealing temperature is a critical factor. Studies on Mo-Te thin films have shown that annealing at 470 °C or higher in a nitrogen atmosphere promotes the formation of well-crystallized hexagonal MoTe₂. researchgate.netresearchgate.net The crystallinity of the films generally improves with increasing annealing temperature up to a certain point, after which material degradation can occur. researchgate.net Interestingly, the temperature required for the 2H-to-1T' phase transition in encapsulated flakes does not show a significant dependence on the thickness of the MoTe₂ flake for thicknesses ranging from 1.5 to 8 nm. nist.govaip.org
The creation of tellurium vacancies during thermal treatment is believed to play a crucial role in regulating the phase stability and inducing the transformation from the 2H to the 1T′ phase. escholarship.orgnih.gov
Table 2: Effects of Thermal Annealing on MoTe₂
| Annealing Parameter | Observed Effect | Key Findings |
|---|---|---|
| Temperature | Crystallization, Phase Transition (2H to 1T') | Well-crystallized 2H-MoTe₂ is obtained at ≥ 470 °C. researchgate.netresearchgate.net The 2H-to-1T' phase transition occurs at ~900 °C with encapsulation. nsf.govnist.gov |
| Duration | Phase Transition Kinetics | Rapid thermal annealing can induce a full phase change in as little as 10 seconds for encapsulated films. nsf.gov |
| Atmosphere | Material Stability | Phase transitions have been successfully demonstrated in vacuum and N₂ ambient, suggesting potential for atmospheric processing. nsf.gov |
| Encapsulation | Prevents Degradation | Al₂O₃ or h-BN capping layers are crucial for preventing material decomposition at high annealing temperatures. nsf.gov |
Laser-Induced Processing of this compound
Laser-induced processing offers a highly localized and controllable method for modifying MoTe₂ with high spatial resolution. This technique can be used to induce phase transitions, thin the material with atomic-layer precision, and create patterned heterostructures.
Similar to thermal annealing, laser irradiation can be used to trigger the 2H-to-1T′ phase transition. The focused laser beam provides intense local heating, which can induce the phase change in the irradiated area. spiedigitallibrary.orgrsc.org The laser power and irradiation time are critical parameters that can be adjusted to control the resulting structural phase, allowing for regions of 2H, 1T′, or a mixture of both to be patterned onto a single flake. researchgate.netrsc.org The mechanism behind this laser-induced transition is often attributed to the creation of tellurium vacancies due to the instantaneous local heating. nih.govrsc.org Encapsulation with materials like hexagonal boron nitride (h-BN) can enable stable phase transitions without structural degradation or evaporation of the MoTe₂. nih.gov
Laser processing is also a powerful tool for precisely thinning MoTe₂ flakes. This can be achieved through laser-assisted thermomechanical thinning, where a laser is used to heat an atomic force microscope (AFM) tip. berkeley.eduresearchgate.net The hot tip promotes localized oxidation on the MoTe₂ surface, and the oxidized material is then simultaneously removed by the mechanical scribing action of the tip. berkeley.edu This method has demonstrated the ability to thin MoTe₂ with atomic layer precision and nanoscale lateral resolution, allowing for the fabrication of structures with varying thicknesses on the same flake. researchgate.netresearchgate.net Another approach involves using a femtosecond laser, where increasing the laser fluence can lead to layer-by-layer removal of the material. acs.org
The ability to control both the phase and thickness of MoTe₂ through laser processing opens up possibilities for fabricating monolithic electronic devices with seamlessly stitched semiconducting (2H) and metallic (1T′) regions, which is highly desirable for creating low-resistance contacts. researchgate.net
Table 3: Laser-Induced Processing of MoTe₂
| Processing Technique | Mechanism | Outcome and Key Parameters |
|---|---|---|
| Laser-Induced Phase Transition | Localized thermal heating, creation of Te vacancies. | Converts semiconducting 2H phase to metallic 1T' phase. spiedigitallibrary.orgrsc.org Control is achieved by adjusting laser power and irradiation time. Encapsulation (e.g., h-BN) prevents material degradation. nih.gov |
| Laser-Assisted Thermomechanical Thinning | A hot AFM tip, heated by a laser, induces localized oxidation and mechanically removes the oxidized layer. berkeley.edu | Achieves atomic layer precision thinning with nanoscale lateral resolution. researchgate.netresearchgate.net |
| Femtosecond Laser Ablation | Material removal through rapid energy deposition. | Enables layer-by-layer thinning by controlling the laser fluence. Higher fluences can also induce the 2H-to-1T' phase transition. acs.org |
Structural and Phase Engineering in Molybdenum Telluride
Polymorphic Nature of Molybdenum Telluride: 2H, 1T', and Td Phases
This compound (MoTe₂) exhibits several distinct crystalline phases at or near room temperature, primarily the hexagonal (2H), monoclinic (1T'), and orthorhombic (Td) structures. wikipedia.orgresearchgate.netazonano.comnih.gov These phases possess different atomic arrangements and coordination environments for the molybdenum atoms, leading to varied electronic properties.
The 2H phase of MoTe₂ is the most thermodynamically stable phase under ambient conditions. azonano.comacs.org It features a hexagonal crystal structure with molybdenum atoms in a trigonal prismatic coordination, sandwiched between two layers of tellurium atoms. wikipedia.orgazonano.comasme.orgarxiv.org The 2H phase is a semiconductor with a band gap that varies with thickness, ranging from approximately 0.8 eV in bulk to around 1.1 eV in monolayer form. azonano.comacs.orgasme.org
The 1T' phase is a distorted octahedral structure and is typically semimetallic or metallic. researchgate.netazonano.comarxiv.org It can be considered a distorted version of the ideal octahedral (1T) phase. researchgate.netazonano.com The 1T phase itself is a high-temperature form, crystallizing above 900 °C. wikipedia.org The 1T' phase exhibits a distorted centered honeycomb in-plane structure. researchgate.net
The Td phase is an orthorhombic structure that is closely related to the 1T' phase, differing by a slight tilting of the out-of-plane lattice. researchgate.netarxiv.org The Td phase is particularly interesting as it is predicted and observed to be a type-II Weyl semimetal and can exhibit superconductivity at low temperatures. arxiv.org
The energy difference between the semiconducting 2H phase and the metallic 1T' phase in MoTe₂ is notably small compared to other TMDs, which facilitates phase transitions between these structures. azonano.comacs.orgasme.orgaip.org
The different phases of MoTe₂ can be summarized as follows:
| Phase | Crystal Structure | Space Group | Electronic Properties | Stability at Room Temperature |
| 2H | Hexagonal | P6₃/mmc | Semiconducting | Stable |
| 1T' | Monoclinic/Orthorhombic | P2₁/m (monoclinic) / Pmn2₁ (orthorhombic) | Metallic/Semimetallic | Metastable (can be quenched) wikipedia.org |
| Td | Orthorhombic | Pmn2₁ | Weyl Semimetal/Superconducting | Exists at low temperatures; closely related to 1T' arxiv.orgarxiv.org |
| 1T | Monoclinic | P2₁/m | Metallic | High-temperature phase (>900 °C) wikipedia.org |
Mechanisms and Control of Phase Transitions in this compound
The ability to control the transitions between the different phases of MoTe₂ is crucial for tuning its properties and realizing its potential in various applications. Several external stimuli and engineering approaches can induce and control these phase transitions. asme.orgarxiv.orgnih.govacs.orgacs.orgacs.org
Pressure-Induced Phase Transitions in this compound
Pressure can induce changes in the structural and electronic properties of MoTe₂, including metallization. Studies have investigated the pressure-induced behavior of MoTe₂ under both hydrostatic and non-hydrostatic conditions. aip.org Metallization has been observed, and it is suggested to be related to the gradual closure of the band gap under high pressure rather than solely a structural phase transition. aip.org
Research indicates varying metallization pressure points depending on the pressure environment. Under non-hydrostatic conditions, metallization was reported at approximately 12.5 GPa and was irreversible. aip.org In contrast, under hydrostatic conditions, metallization occurred at a higher pressure of around 14.9 GPa and was found to be reversible. aip.org Structural analysis under pressure up to ~24 GPa suggests that the hexagonal phase of MoTe₂ remains stable within this range, with continuous variations in lattice parameters and unit cell volume. aip.org
Strain Engineering for this compound Phase Transitions
Mechanical strain is a highly effective method for inducing phase transitions in MoTe₂, particularly the transition from the semiconducting 2H phase to the metallic 1T' phase. asme.orgacs.orgacs.orgresearchgate.netelectronicsforu.comresearchgate.net This is attributed to the relatively small energy difference between these two phases. azonano.comasme.orgacs.org
Tensile strain can trigger the 2H to 1T' phase transition at relatively low levels. Experimental studies have shown room temperature phase transition occurring at strains as low as 0.2%. asme.orgacs.orgacs.org Theoretical calculations also predict a required tensile strain range of 0.3-3% for this transformation under uniaxial conditions at room temperature. acs.orgresearchgate.net
Strain engineering can be achieved through various methods, including mechanical loading using techniques like atomic force microscopy (AFM) tips or by utilizing ferroelectric or piezoelectric substrates. acs.orgacs.org Process-induced strain through patterned stressed metal thin films has also been demonstrated to induce a strain-driven semimetallic-to-semiconducting phase transition, enabling the creation of phase-change devices. researchgate.netelectronicsforu.com Applying strain can also modulate the phase transition temperature. acs.org
Temperature-Dependent Phase Transitions in this compound
Temperature plays a significant role in determining the stable phase of MoTe₂ and inducing transitions between them. The high-temperature 1T phase crystallizes above 900 °C. wikipedia.org The transition from the alpha (2H) form to the beta (1T) form occurs around 820 °C, although this temperature can be influenced by factors such as tellurium deficiency. wikipedia.org
The small energy difference between the 2H and 1T' phases makes temperature a viable stimulus for inducing phase transitions. azonano.comaip.orgacs.org Controlled heating and cooling rates can influence the resulting phase. For example, the high-temperature 1T phase can be quenched to room temperature to obtain a metastable state. wikipedia.org During synthesis, growth temperature is a critical parameter for controlling the resulting MoTe₂ polymorph. acs.org Studies have shown that the 2H phase is stable within a relatively narrow temperature window during metalorganic chemical vapor deposition (MOCVD) growth, while the 1T' phase becomes dominant at higher temperatures (above 650 °C). acs.org
Chemical Doping and Substitution Effects on this compound Phases
Chemical doping and elemental substitution can influence the structural phases and electronic properties of MoTe₂, including modulating phase transition temperatures and inducing superconductivity. arxiv.orgarxiv.org The stability of the 2H and 1T' polymorphs can be regulated by factors such as the concentration of tellurium vacancies in the lattice. acs.orgaip.org Laser treatment leading to the creation of Te vacancies has been shown to induce a transformation from the 2H to the 1T' phase once a threshold vacancy concentration is surpassed. acs.org
Substitution of tellurium with other chalcogen atoms like sulfur (S) or selenium (Se), or doping with elements like rhenium (Re), can strongly modulate superconductivity and affect structural transitions. arxiv.orgarxiv.org For instance, isoelectronic substitution of S/Se with Te in MoTe₂ has been observed to promote superconductivity, potentially related to charge transfer from the dopant to the host lattice. arxiv.org Doping can also affect the electron-phonon coupling, which is relevant to superconductivity and phase stability. arxiv.org
Anisotropic Structural Features and Their Impact on this compound Behavior
This compound, like other layered TMDs, possesses inherent structural anisotropy due to its layered nature. Each layer consists of a molybdenum atomic plane sandwiched between two tellurium planes, held together by strong covalent bonds within the layer. nih.govasme.org These layers are then stacked and weakly coupled by van der Waals forces. nih.govasme.org This structural anisotropy leads to anisotropic physical properties.
The mechanical behavior of MoTe₂, including its failure properties, exhibits directional anisotropy due to the variation of bond alignments with crystal orientation. asme.org This is a consequence of the strong intralayer covalent bonds and weaker interlayer van der Waals interactions.
Electronic transport properties can also be anisotropic. For example, a resistivity anomaly observed in the Weyl semimetal candidate MoTe₂ at low temperatures (between 25 and 50 K) was found to be strongly anisotropic. arxiv.org
While the search results primarily discuss structural and electronic anisotropy, the layered and asymmetric nature of MoTe₂'s crystalline phases suggests that other properties, such as optical behavior, can also be anisotropic. Research on related compounds, such as molybdenum tellurite (B1196480) (Mo(H₂O)Te₂O₇), has demonstrated giant optical anisotropy driven by the ordered alignment of polyanions and polyhedra, highlighting the potential for significant anisotropy in tellurium-containing molybdenum compounds with specific structural arrangements. nih.gov
The ability to control the crystal structure and phase of MoTe₂ allows for the manipulation of this inherent anisotropy, providing a pathway to engineer its electronic, mechanical, and potentially optical properties for specific applications.
Electronic and Transport Phenomena in Molybdenum Telluride
Electronic Band Structure Engineering of Molybdenum Telluride
The ability to engineer the electronic band structure of this compound is a key factor driving research into its potential applications in next-generation electronics and optoelectronics. This engineering can be achieved through various means, including controlling the material's thickness and applying external stimuli.
One of the most remarkable properties of MoTe₂ is the evolution of its band gap with the number of layers. Bulk MoTe₂ in its semiconducting 2H phase is an indirect band gap semiconductor with a gap of approximately 1.0 eV. energy.govresearchgate.net However, as the material is thinned down to a few layers and eventually to a monolayer, a transition from an indirect to a direct band gap occurs. Current time information in San Miguel County, US.pnas.org
Monolayer MoTe₂ is a direct-gap semiconductor with an optical band gap of about 1.10 eV. energy.govarxiv.org This transition is a consequence of quantum confinement effects. The direct band gap in monolayer MoTe₂ makes it an efficient light emitter, a property not observed in the bulk material. Current time information in San Miguel County, US. Studies have shown that both mono- and bilayer MoTe₂ are direct band-gap semiconductors, while tetralayer MoTe₂ is an indirect gap semiconductor. pnas.org Trilayer MoTe₂ is unique in that it possesses nearly identical direct and indirect gaps. Current time information in San Miguel County, US.pnas.org This layer-dependent tunability of the band gap from the visible to the near-infrared spectrum is a significant advantage for designing novel optoelectronic devices. energy.govarxiv.org
The band gap of MoTe₂ can also be modulated through other methods such as applying strain. arxiv.org For instance, a 4% strain can reduce the bandgap from approximately 1.04 eV to about 0.8 eV. arxiv.org Defect engineering, such as creating substitutional defects, can also significantly alter the band gap. nih.gov
Table 1: Band Gap Properties of this compound
| Number of Layers | Band Gap Type | Band Gap Value (eV) |
| Bulk | Indirect | ~1.0 energy.govresearchgate.net |
| Monolayer | Direct | ~1.10 energy.govarxiv.org |
| Bilayer | Direct | - |
| Trilayer | Nearly identical direct and indirect | - |
| Tetralayer | Indirect | - |
The carrier mobility of MoTe₂ is a critical parameter for its application in electronic devices such as field-effect transistors (FETs). While theoretical calculations have suggested a carrier mobility of up to 200 cm²V⁻¹s⁻¹ in bulk 2H-MoTe₂, experimentally reported values in few-layer devices have often been lower. aip.org However, significant enhancements in mobility have been achieved through various techniques.
For instance, the use of semimetallic Bi contacts has enabled the fabrication of n-channel MoTe₂ devices with an electron mobility of 64 cm² V⁻¹s⁻¹. aps.org Furthermore, the introduction of an Al₂O₃ capping layer has been shown to improve carrier field-effect mobilities to 41 cm² V⁻¹s⁻¹ for holes and 80 cm² V⁻¹s⁻¹ for electrons by reducing trap densities and protecting the material from ambient air. aps.org The thickness of the MoTe₂ channel also plays a crucial role, with mobility peaking at a thickness of around 10 nm due to the interplay between interface trap and Coulomb scattering. scitechdaily.com
The transport characteristics of MoTe₂ are also notable for the ability to modulate the carrier type. aps.orgaps.org This control over whether electrons or holes are the dominant charge carriers is essential for creating complementary logic circuits. aps.org
Superconductivity in this compound and Related Phenomena
Beyond its semiconducting properties, certain phases of this compound exhibit superconductivity, a state of zero electrical resistance. This opens up possibilities for its use in quantum computing and low-power electronics.
In its bulk form at ambient pressure, the Td phase of MoTe₂ becomes a superconductor at a very low critical temperature (Tc) of about 0.1 K. aip.org However, the application of hydrostatic pressure can dramatically enhance this superconductivity. Research has shown that Tc can be increased by as much as 30-fold, reaching around 4 K at approximately 15 kbar of pressure. aip.orgresearchgate.net This enhancement is often accompanied by the suppression of a structural transition, indicating a competition between different crystalline and electronic phases. aip.org
Interestingly, anisotropic or nonhydrostatic pressure can also induce superconductivity in the 2H phase of MoTe₂, a phenomenon not observed under hydrostatic conditions. aps.org This is attributed to an enhancement of electron-phonon coupling due to an increased density of states at the Fermi level and the softening of phonon modes. aps.org
In the topological Weyl semimetal phase of MoTe₂, a fascinating phenomenon known as edge superconductivity has been observed. nih.govarxiv.org This refers to a robust supercurrent that flows along the edges of the crystal, distinct from the superconductivity in the bulk material. nih.govprinceton.edueurekalert.org
The existence of this edge supercurrent is revealed through its unique response to a magnetic field. nih.gov While the bulk supercurrent exhibits conventional Fraunhofer oscillations, the edge supercurrent displays a "fast-mode" oscillation, the frequency of which increases with the area of the crystal. nih.gov This edge state is a direct consequence of the non-trivial topology of the electronic wavefunctions in MoTe₂. energy.govscitechdaily.com The ability of these edge currents to sustain significant changes in the electron pairing mechanism has important implications for the development of topological quantum computing, where such states could be used to create and manipulate anyons. energy.govscitechdaily.com
Topological Electronic States in this compound
This compound in its orthorhombic Td phase is a prime example of a Type-II Weyl semimetal. emergentmind.comemergentmind.comarxiv.org This is a topological state of matter characterized by the presence of Weyl fermions, which are emergent quasiparticles that behave as massless relativistic particles. arxiv.orgemergentmind.com
Unlike in Type-I Weyl semimetals, the Weyl cones in Type-II systems like MoTe₂ are strongly tilted. emergentmind.comresearchgate.net A key signature of a Weyl semimetal is the existence of topological surface states known as Fermi arcs, which connect pairs of Weyl points of opposite chirality. emergentmind.comarxiv.orgemergentmind.com These Fermi arcs have been directly observed in MoTe₂ using techniques such as angle-resolved photoemission spectroscopy (ARPES). emergentmind.comemergentmind.comemergentmind.com
The topological state in MoTe₂ is sensitive to factors like lattice constants and temperature, making it a platform to explore topological phase transitions. arxiv.orgemergentmind.com For instance, a temperature-induced transition between two distinct topological phases has been observed around 70 K. arxiv.org The interplay between these non-trivial topological states and the intrinsic superconductivity of MoTe₂ makes it a compelling candidate for realizing topological superconductivity, a state that could host Majorana fermions and pave the way for fault-tolerant quantum computers. aip.orgaps.org
Weyl Semimetal States in 1T' and Td this compound
Molybdenum ditelluride in its low-temperature Td phase is a type-II Weyl semimetal. aps.orgarxiv.org This topological state of matter is characterized by the presence of Weyl points in its electronic band structure, which are points where non-degenerate bands cross. jimdo.com These Weyl points act as sources or sinks of Berry curvature and are associated with unique electronic properties, such as the chiral anomaly and the anomalous Hall effect. jimdo.com
The 1T' phase of MoTe₂ is a monoclinic structure, while the Td phase is orthorhombic. aps.org The transition between the 1T' and Td phases can be induced by temperature, with the Td phase being stable at lower temperatures. arxiv.org This structural phase transition is accompanied by a topological phase transition between two distinct Weyl semimetal states. aps.org Experimental evidence for this transition has been observed through anomalies in Raman phonon frequencies and linewidths. aps.org
The existence of Weyl points in Td-MoTe₂ has been confirmed by both theoretical calculations and experimental techniques such as angle-resolved photoemission spectroscopy (ARPES). arxiv.orgjimdo.com These Weyl points are located at energies slightly above the Fermi level. jimdo.com The ability to manipulate these Weyl points, for instance through strain or laser pulses, opens up possibilities for controlling the topological properties of the material. jimdo.com
Quantum Spin Hall Insulator Behavior in Monolayer this compound
Monolayer MoTe₂, particularly in its 1T' phase, is predicted to be a quantum spin Hall (QSH) insulator. researchgate.net A QSH insulator is a two-dimensional topological insulator that features a bulk band gap but has topologically protected helical edge states. aps.org In these edge states, electrons with opposite spins counter-propagate, leading to a quantized spin Hall conductance and dissipationless spin transport. nsf.gov
The QSH effect has been experimentally observed in monolayer tungsten ditelluride (WTe₂), a material closely related to MoTe₂, at temperatures up to 100 Kelvin. nih.gov Theoretical studies suggest that monolayer 1T'-MoTe₂ also possesses a large band gap, making it a promising candidate for hosting the QSH effect at elevated temperatures. researchgate.net Furthermore, the creation of lateral heterostructures between different phases of MoTe₂ or with other 2D materials can be used to engineer and confine these topologically protected edge states. arxiv.org
Recent research has also uncovered evidence of a fractional quantum spin Hall insulator in twisted bilayer MoTe₂. This state is a time-reversal symmetric counterpart to the fractional quantum anomalous Hall state and is characterized by fractionalized edge conductances. nsf.gov
Fractional Quantum Anomalous Hall (FQAH) States in Twisted Molybdenum Ditelluride Bilayers
The interplay of topology and strong electron-electron interactions in twisted bilayers of molybdenum ditelluride (MoTe₂) gives rise to the fractional quantum anomalous Hall (FQAH) effect. repec.orgnih.gov This is a zero-magnetic-field analogue of the fractional quantum Hall effect, where the Hall conductance is quantized to fractional values of e²/h. repec.org The FQAH state emerges due to intrinsic ferromagnetism and the formation of moiré minibands in the twisted bilayer structure. repec.orgnih.gov
Experimental signatures of FQAH states have been observed in twisted MoTe₂ bilayers at fractional hole fillings of the moiré minibands. repec.org Magnetic circular dichroism measurements have confirmed the presence of robust ferromagnetic states at these fractional fillings. repec.orgnih.gov Transport measurements have revealed fractionally quantized Hall conductances corresponding to filling factors of ν = -2/3 and ν = -3/5. repec.org
| Filling Factor (ν) | Quantized Hall Conductance (σ_xy) |
| -2/3 | - (2/3) * (e²/h) |
| -3/5 | - (3/5) * (e²/h) |
These FQAH states are of great fundamental interest as they can host exotic fractional excitations known as anyons, which have potential applications in topological quantum computation. repec.orgnih.gov The ability to electrically tune into and out of these topological states further highlights the potential of moiré materials like twisted MoTe₂ for exploring strongly correlated topological phases of matter. repec.org
Doping and Carrier Modulation in this compound
The ability to control the type and concentration of charge carriers in this compound is crucial for its application in electronic devices. Various techniques have been developed to achieve both n-type and p-type doping, enabling the fabrication of fundamental components like p-n junctions and complementary logic circuits.
In Situ Aluminum Modification for Electronic Property Tuning of this compound
In situ surface modification with aluminum (Al) adatoms provides an effective method for tuning the electronic properties of few-layer MoTe₂. acs.orgnih.gov Aluminum, having a low work function, acts as an efficient electron donor, leading to significant n-type doping of the MoTe₂. acs.org This allows for a continuous modulation of the transport behavior from p-dominated ambipolar to unipolar n-type. acs.orgnih.gov
The deposition of Al adatoms on the surface of MoTe₂ results in a substantial increase in electron concentration and mobility. acs.org This controlled doping has been utilized to create high-performance complementary inverters on a single flake of MoTe₂, demonstrating the potential of this technique for fabricating complex electronic circuits. acs.orgnih.gov
| Parameter | Before Al Modification | After Al Modification |
| Transport Behavior | p-dominated ambipolar | Unipolar n-type |
| Electron Mobility | ~1.28 cm²/V·s | ~12.8 cm²/V·s |
N-type and P-type Modulation in this compound
Beyond aluminum modification, several other strategies have been employed to achieve both n-type and p-type carrier modulation in MoTe₂. The pristine material can exhibit either p-type or ambipolar behavior depending on the synthesis conditions and contact metals. skku.eduwikipedia.org
N-type Doping:
Benzyl (B1604629) Viologen (BV) Doping: Chemical doping with benzyl viologen has been shown to induce unipolar n-type behavior in MoTe₂ field-effect transistors (FETs) with high on/off ratios. skku.edu
Potassium Modification: Similar to aluminum, in situ potassium modification can also effectively n-dope MoTe₂, significantly reducing contact resistance. d-nb.inforesearchgate.net
DUV Irradiation in N₂ Environment: Treatment of p-type MoTe₂ with deep ultraviolet (DUV) light in a nitrogen environment can convert it to n-type. rsc.orgresearchgate.net
P-type Doping:
Rapid Thermal Annealing (RTA) in O₂: Annealing MoTe₂ in a controlled oxygen environment at elevated temperatures can induce unipolar p-type behavior. skku.edu The degree of p-doping can be tuned by varying the oxygen pressure during annealing. skku.edu
Niobium Doping: Substitutional doping with niobium (Nb) has been demonstrated to produce p-type 2H-MoTe₂. nih.gov
DUV Irradiation in O₂ Environment: Interestingly, irradiating n-type MoTe₂ with DUV light in an oxygen environment can reverse the polarity back to p-type. rsc.orgresearchgate.net
This versatility in carrier modulation, coupled with its unique electronic properties, positions this compound as a highly promising material for a wide range of electronic and optoelectronic applications. nanorh.comnih.gov
Optical and Optoelectronic Behavior of Molybdenum Telluride
Spectroscopic Analysis of Molybdenum Telluride Optical Properties
Spectroscopic techniques are crucial for understanding the optical properties of MoTe₂, providing insights into its electronic band structure, exciton (B1674681) dynamics, and vibrational modes. polito.itaps.org
Excitonic Behavior and Spin-Orbit Coupling in this compound
Excitons, which are bound electron-hole pairs, play a significant role in the optical properties of MoTe₂, particularly in monolayer and few-layer forms. nist.govacs.org Monolayer MoTe₂ exhibits strong excitonic optical resonances. nist.govarxiv.org Due to the presence of heavy tellurium atoms, MoTe₂ demonstrates significant spin-orbit coupling effects compared to other Mo-based TMDs. nist.govacs.orgarxiv.org This spin-orbit coupling leads to a splitting of both the valence band maximum and conduction band minimum, resulting in distinct series of excitons, often labeled as A and B excitons. nist.govarxiv.org
Studies using spectroscopic ellipsometry on 2H-MoTe₂ single crystals have identified distinct intralayer excitons (A₁s, A₂s, and B₁s) and one interlayer exciton (AIL) at specific energy levels. aps.orgresearchgate.net The spin-orbit coupling energy of 2H-MoTe₂ has been reported to be around 333 meV and appears to be independent of temperature. aps.orgresearchgate.net In monolayer MoTe₂, the exciton binding energy for the lowest energy optically bright excited state is predicted to be around 490 meV. arxiv.org Research has also explored Rydberg excitons and trions (charged excitons) in monolayer MoTe₂, highlighting the material's potential for near-infrared optoelectronics and photonic devices. nist.govacs.org The binding energies for positive and negative trions in monolayer MoTe₂ have been measured to be approximately 24 meV and 27 meV, respectively. acs.org
Here is a table summarizing some reported exciton energies in 2H-MoTe₂:
| Exciton Type | Energy (eV) |
| Intralayer A₁s | 1.136 ± 0.002 |
| Intralayer A₂s | 1.181 ± 0.001 |
| Intralayer B₁s | 1.469 ± 0.006 |
| Interlayer AIL | 1.21 ± 0.01 |
Data based on spectroscopic ellipsometry of 2H-MoTe₂ single crystals at 4.2 K. aps.orgresearchgate.net
Photoluminescence Characteristics of this compound
Photoluminescence (PL) spectroscopy is a valuable tool for investigating the optical properties and band structure of MoTe₂. mdpi.comacs.org Monolayer MoTe₂ is known to display strong photoluminescence, extending the spectral range of atomically thin direct-gap materials into the near-infrared. acs.orgmcrnano.com The PL emission of monolayer MoTe₂ is typically located in the near-infrared range, around 1.1 eV. acs.org
Temperature-dependent PL studies have been conducted to understand exciton-phonon coupling in mono- and bilayer MoTe₂. nist.govresearchgate.net These studies suggest that MoTe₂ excitons have an unusually small coupling with acoustical phonons. researchgate.net Bilayer MoTe₂ can also exhibit a direct optical band gap and significant luminescence yield, positioning it as a potential robust and bright light source in the near-infrared range. researchgate.net Strain engineering has been shown to convert bilayer MoTe₂ from an indirect to a direct bandgap material, leading to photoluminescence enhancement and linewidth reduction. acs.org The PL quantum yield of monolayer MoTe₂ has been reported to be significantly higher than that of bilayer and bulk MoTe₂. researchgate.net
Raman Spectroscopy for this compound Characterization
Raman spectroscopy is a widely used technique for characterizing the structural and vibrational properties of MoTe₂, including its different phases and layer thickness. polito.itmdpi.comacs.orgblog-ccq.com The Raman spectra of MoTe₂ exhibit characteristic peaks corresponding to specific vibrational modes, which can be used to identify the material's crystal structure (e.g., 2H or 1T'). mdpi.com
For 1T'-MoTe₂ films, characteristic Raman peaks have been observed at specific wavenumbers, such as 107.7 cm⁻¹ (Aᵤ), 129.7 cm⁻¹ (Aᵍ), 162.5 cm⁻¹ (Bᵍ), 191.4 cm⁻¹ (Bᵍ), and 260.2 cm⁻¹ (Aᵍ). mdpi.com In the case of 2H-MoTe₂ films, Raman peaks are typically found at different wavenumbers, including 118.1 cm⁻¹ (E₁ᵍ), 171.3 cm⁻¹ (A₁ᵍ), 234.5 cm⁻¹ (E¹₂ᵍ), and 288.8 cm⁻¹ (B¹₂ᵍ). mdpi.com The E¹₂ᵍ peak frequency has been observed to increase as the number of layers decreases, reaching around 236.6 cm⁻¹ for a single layer. wikipedia.org Raman spectroscopy can also be used to investigate twisted bilayer MoTe₂, providing insights into phonon vibration modes and changes in atomic arrangement due to the twist angle. blog-ccq.com
Here is a table outlining characteristic Raman peaks for different MoTe₂ phases:
| Phase | Mode | Wavenumber (cm⁻¹) |
| 1T' | Aᵤ | 107.7 |
| 1T' | Aᵍ | 129.7 |
| 1T' | Bᵍ | 162.5 |
| 1T' | Bᵍ | 191.4 |
| 1T' | Aᵍ | 260.2 |
| 2H | E₁ᵍ | 118.1 |
| 2H | A₁ᵍ | 171.3 |
| 2H | E¹₂ᵍ | 234.5 |
| 2H | B¹₂ᵍ | 288.8 |
Note: Wavenumbers may vary slightly depending on the number of layers and experimental conditions. mdpi.comwikipedia.org
This compound in Photodetection and Photovoltaics Research
This compound's tunable bandgap and strong light absorption make it a promising material for applications in photodetection and photovoltaics. azonano.comnanorh.comossila.comresearchgate.netrsc.org
Near-Infrared Photodetection Capabilities of this compound
MoTe₂ is particularly well-suited for near-infrared (NIR) photodetection due to its bandgap characteristics. azonano.comossila.comresearchgate.net Monolayer MoTe₂ has a direct bandgap of about 1.07 eV, making it applicable for visible and short-wavelength infrared photodetection, while few-layered MoTe₂ has an indirect bandgap of around 0.8 eV, suitable for NIR detection. azonano.com MoTe₂ nanosheets prepared by chemical exfoliation also exhibit a bandgap at NIR wavelengths, making them of interest for photodetector devices. ossila.com
Research has demonstrated MoTe₂-based photodetectors with broadband detection capabilities covering the ultraviolet to near-infrared range. researchgate.netnih.gov These photodetectors have shown characteristics such as long-term stability and fast response times in the millisecond range. researchgate.netnih.gov Waveguide-integrated NIR photodetectors based on 2D MoTe₂ transferred onto silicon nitride waveguides have also been developed, exhibiting excellent responsivity and detectivity in the 800 to 1000 nm wavelength range and at 1550 nm. researchgate.netnih.gov
Here is a table showing performance parameters of a waveguide-integrated NIR photodetector based on 2D MoTe₂:
| Wavelength (nm) | Responsivity (A/W) | Detectivity (Jones) | External Quantum Efficiency (%) |
| 800-1000 | 15.4 | 59.6 × 10⁹ | Not specified |
| 1550 | 41.9 | 16.2 × 10¹⁰ | 3360 |
Data for a photoconductive photodetector at 50 mV bias. researchgate.netnih.gov
Comparative studies of thin (8 nm) and thick (30 nm) MoTe₂ photodetectors have indicated that performance can vary with thickness and wavelength. mdpi.comresearchgate.net For example, at 1064 nm, a thick MoTe₂ device showed higher responsivity and detectivity compared to a thin one. mdpi.comresearchgate.net
Surface-Enhanced Raman Scattering (SERS) Applications of this compound
Two-dimensional transition metal dichalcogenides, including MoTe₂, have emerged as promising substrates for Surface-Enhanced Raman Scattering (SERS) due to their atomically flat surfaces and tunable electronic properties. nih.govnsf.govmdpi.comresearchgate.net MoTe₂ films, particularly few-layered structures, have shown capabilities for SERS detection of various molecules. nih.govresearchgate.nethelsinki.fi
Research has demonstrated the application of few-layered MoTe₂ films grown by chemical vapor deposition (CVD) for the SERS detection of biorelevant molecules, such as the lipophilic disease marker β-sitosterol. nih.govresearchgate.nethelsinki.fiacs.org These films have achieved nanomolar detection limits, exceeding the performance of some noble-metal surfaces for this specific analyte. nih.govresearchgate.nethelsinki.fiacs.org The enhancement mechanism in MoTe₂-based SERS is primarily attributed to chemical enhancement (CE), which involves the formation of a surface-analyte complex, leading to significant enhancement factors. nih.govresearchgate.nethelsinki.fi Enhancement factors of approximately 10⁴ have been reported for the detection of β-sitosterol on few-layered MoTe₂ films, confirmed by techniques such as FTIR, UV-Vis, and cyclic voltammetry. nih.govresearchgate.nethelsinki.fi The homogeneity and reproducibility of SERS signals on MoTe₂ films have also been noted. nih.govresearchgate.nethelsinki.fi
The structural phase of MoTe₂ plays a significant role in its SERS performance. Studies comparing the SERS sensitivity of 2H and 1T′ phase MoTe₂ films have shown that 1T′-MoTe₂ films exhibit higher SERS sensitivity. mdpi.comresearchgate.net For instance, the Raman enhancement factor on 1T′-MoTe₂ was found to be three times higher than on 2H-MoTe₂ when using methylene (B1212753) blue (MB) as a probe molecule. nsf.gov 1T′-MoTe₂ films have demonstrated efficient Raman enhancement, enabling the detection of MB at nanomolar concentrations. nsf.gov The SERS sensitivity of MoTe₂ films is believed to originate from an efficient photoinduced charge transfer process between MoTe₂ and the adsorbed molecules. researchgate.net
Here is a table summarizing some SERS performance data for MoTe₂:
| MoTe₂ Phase | Analyte | Detection Limit | Enhancement Mechanism | Enhancement Factor (Approx.) | Source |
| Few-layered | β-sitosterol | Nanomolar | Chemical Enhancement | 10⁴ | nih.govresearchgate.nethelsinki.fi |
| 1T′ | Methylene Blue | Nanomolar | Photoinduced Charge Transfer | 3x higher than 2H MoTe₂ | nsf.govresearchgate.net |
| 1T′ | R6G | 1 × 10⁻⁹ M | Photoinduced Charge Transfer | 1.9 × 10⁶ | mdpi.comresearchgate.net |
| 2H | R6G | 1 × 10⁻⁸ M | Not specified | 5.2 × 10⁵ | mdpi.com |
Tip-enhanced Raman scattering (TERS) studies on few-layer MoTe₂ on gold have revealed selective enhancement of specific vibrational modes, such as the out-of-plane A₁g phonon mode relative to the in-plane E¹₂g mode. digitellinc.com This selective enhancement is attributed to the directionality of the electromagnetic field in the plasmonic junction and the phonon symmetry. digitellinc.com
The potential for sensor regeneration and minimal signal loss over extended periods further suggest that MoTe₂ can serve as a promising SERS platform for biosensing and chemical detection. nih.govresearchgate.nethelsinki.fi
Catalytic Science and Electrochemistry of Molybdenum Telluride
Electrocatalytic Applications of Molybdenum Telluride
The electrocatalytic activity of MoTe₂ has been explored for several key reactions, including the hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and carbon dioxide reduction reaction (CO₂RR).
Hydrogen Evolution Reaction (HER) Catalysis by this compound
This compound, particularly in its 2D monolayer form, has been identified as an efficient electrocatalyst for the HER, a crucial process for producing hydrogen fuel rsc.orgrsc.org. The HER performance of MoTe₂ is influenced by its phase and morphology. While bulk 2H-MoTe₂ is generally considered poorly active, the 1T' phase and exfoliated 2H-MoTe₂ nanosheets exhibit enhanced activity researchgate.netkrasheninnikov.de.
Studies have shown that 2D monolayer MoTe₂ can significantly reduce reaction barriers for the HER, facilitating both the Volmer-Heyrovsky and Volmer-Tafel reaction pathways rsc.orgrsc.org. Impressive turnover frequency (TOF) values and low Tafel slopes have been reported for monolayer MoTe₂, indicating its potential as a highly efficient, non-noble metal catalyst for HER rsc.orgrsc.org. For instance, a low Tafel slope of 29.58 mV dec⁻¹ has been observed for pristine 2D monolayer MoTe₂ rsc.orgrsc.org. Liquid-exfoliated MoTe₂ nanosheets have also demonstrated excellent HER activity in acidic solutions, with a low overpotential of -309 mV at a current density of 10 mA/cm² and a Tafel slope of 118.9 mV/dec researchgate.net.
The introduction of metallic twin boundaries in Mo-enriched MoTe₂ has been shown to boost the HER activity on the basal plane of the 2H phase, making it comparable to the metastable 1T' polymorph krasheninnikov.de.
Here is a table summarizing some HER performance metrics for MoTe₂ based materials:
| Material | Electrolyte | Overpotential at 10 mA/cm² | Tafel Slope (mV/dec) | Notes | Source |
| 2D Monolayer MoTe₂ | Not specified | Not specified | 29.58 | Theoretical, pristine monolayer | rsc.orgrsc.org |
| Liquid-exfoliated MoTe₂ nanosheets | 0.5 M H₂SO₄ | -309 mV | 118.9 | Compared to bulk MoTe₂ | researchgate.net |
| CoMoTe | 1 M KOH | 280 mV | Not specified | Tri-functional electrocatalyst | mdpi.com |
| CoMoTe | 1 M KOH + 0.1 M NaCl | 350 mV | Not specified | Tri-functional electrocatalyst | mdpi.com |
| CoMoTe | 1 M KOH + 0.3 M NaCl | 455 mV | Not specified | Tri-functional electrocatalyst | mdpi.com |
| 2H-MoTe₂/CC | Not specified | Higher than 1T'-MoTe₂/CC | Not specified | Poor catalytic properties | acs.org |
| 1T'-MoTe₂/CC | Not specified | Lower than 2H-MoTe₂/CC | Not specified | Promising performance | acs.org |
Oxygen Reduction Reaction (ORR) Catalysis by this compound
This compound has also been investigated as an electrocatalyst for the ORR, a key reaction in fuel cells and metal-air batteries. MoTe₂ nanoflakes, particularly those with exposed zigzag edges, have shown promise as efficient electrocatalysts for the selective electrochemical production of hydrogen peroxide (H₂O₂) via a two-electron reduction pathway in acidic media oup.comthegraphenecouncil.org.
Exfoliated 2H-MoTe₂ nanoflakes have demonstrated high activity and selectivity for H₂O₂ production in 0.5 M H₂SO₄, with an onset overpotential of approximately 140 mV and a high H₂O₂ selectivity of up to 93% oup.com. Theoretical calculations suggest that the favorable binding of *HOO and weak binding of *O at the zigzag edges of MoTe₂ contribute to its high activity and selectivity for the two-electron reduction pathway oup.com. The mass activity of MoTe₂ nanosheets at 0.4 V has been reported to be 27 A g⁻¹, which is significantly higher than some Au alloys and N-doped carbon materials thegraphenecouncil.org.
Cobalt this compound (CoMoTe), a mixed-metal ternary chalcogenide, has been identified as a tri-functional electrocatalyst exhibiting remarkable ORR activity in simulated seawater, following a four-electron reduction pathway to produce water mdpi.commst.edu.
Carbon Dioxide Reduction Reaction (CO₂RR) on this compound Surfaces
The electrochemical reduction of carbon dioxide (CO₂RR) into valuable chemicals and fuels is another area where this compound shows potential. Theoretical studies have explored the electrocatalytic activities of metal-anchored monolayer this compound for the CO₂RR mdpi.comresearchgate.netresearchgate.net.
Anchoring transition metal atoms like Ni and Cu on monolayer MoTe₂ has shown promising results for the selective conversion of CO₂ to formic acid (HCOOH) and carbon monoxide (CO) mdpi.comresearchgate.net. For instance, Ni@MoTe₂ has demonstrated excellent activity and selectivity for HCOOH production, with a limiting potential of approximately -0.38 V and a Faradaic efficiency (FE) of 8.7% mdpi.com. Cu@MoTe₂ and Fe@MoTe₂ have shown low limiting potentials for CO production, around -0.20 eV and -0.17 eV, respectively mdpi.com. These studies suggest that the edges of MoTe₂ can serve as active and selective catalysts for alkaline CO₂RR mdpi.com.
Photocatalytic Mechanisms and Efficiency in this compound Systems
This compound and its composites have also been investigated for photocatalytic applications, utilizing light energy to drive chemical reactions. While the provided search results primarily focus on electrocatalysis, one study highlights the use of this compound-promoted bismuth oxychloride (BiOCl) photocatalysts for the degradation of sulfamethoxazole (B1682508) under solar irradiation researchgate.net.
In this context, the presence of MoTe₂ on BiOCl did not significantly alter the adsorption capacity but contributed to the photocatalytic efficiency researchgate.net. The efficiency of MoTe₂/BiOCl composites in degrading pollutants has been found to be comparable to other BiOCl-based photocatalysts researchgate.net. Photocatalytic mechanisms often involve the generation of electron-hole pairs upon light absorption, followed by charge separation and migration to the catalyst surface to participate in redox reactions nih.gov. The efficiency of photocatalysis is influenced by factors such as light absorption, charge separation efficiency, and the availability of active sites.
Role of Edge Sites and Defects in this compound Catalytic Activity
The catalytic activity of this compound is strongly influenced by the presence of edge sites and defects within its structure oup.commdpi.comresearchgate.net. These features often serve as highly active centers for various reactions.
For 2D transition metal dichalcogenides like MoTe₂, the edges are generally considered more catalytically active than the basal planes oup.commdpi.comrsc.org. Specifically, the zigzag edges of MoTe₂ have been identified as particularly active sites for reactions like the ORR, where they facilitate the selective production of hydrogen peroxide oup.com.
Defects, such as tellurium vacancies, can also play a significant role in enhancing catalytic activity by altering the electronic structure and providing more reactive sites researchgate.net. Defect engineering strategies, including the introduction of vacancies or doping with other elements, can effectively tune the electronic structure of MoTe₂ and create more favorable sites for reactant adsorption and conversion mdpi.com. Theoretical and experimental studies have established that defects in Mo-based materials can significantly affect their catalytic performance mdpi.comresearchgate.net.
The density and type of defects and edge sites can be controlled through synthesis methods and post-processing treatments, offering avenues to optimize the catalytic activity of MoTe₂-based materials researchgate.net.
Molybdenum Telluride in Energy Storage and Conversion Systems
Anode Materials for Lithium-Ion Batteries Utilizing Molybdenum Telluride
This compound has emerged as a promising anode material for lithium-ion batteries (LIBs) due to its high theoretical capacity. chalcogen.roresearchgate.net Researchers have investigated various forms of MoTe2, including its different crystal phases and composites, to enhance its performance and address challenges such as volume expansion during cycling. researchgate.net
The semimetallic 1T′ phase of MoTe2 is particularly advantageous for high-rate anode materials due to its inherent high electronic conductivity and volumetric energy density. nanorh.com A pristine 1T′-MoTe2 material, synthesized through a solid-state route, delivered an initial specific capacity of 538 mAh g⁻¹ and maintained 92% of its capacity after 200 cycles at a current density of 1 A g⁻¹. nanorh.comnanorh.com This material also exhibited excellent rate capabilities, with specific capacities of 622, 480, 430, 357, and 330 mAh g⁻¹ at current densities of 0.1, 0.5, 0.8, 2, and 5 A g⁻¹, respectively. nanorh.com
The hexagonal 2H-MoTe2 phase has also been explored as an anode material. Electrodes made from 2H-MoTe2 prepared by a solid-state synthesis route showed an initial specific capacity of 432 mAh g⁻¹ and retained a high reversible specific capacity of 291 mAh g⁻¹ after 260 cycles at 1.0 A g⁻¹. researchgate.net
To further improve the performance of MoTe2 anodes, researchers have developed composites with carbonaceous materials. One-dimensional MoTe2 nanorods coated with reduced graphene oxide (MoTe2/rGO) have demonstrated enhanced electrochemical performance. Current time information in San Miguel County, US. This composite delivered a high reversible capacity of 637 mAh g⁻¹ after 100 cycles at 0.2 A g⁻¹ and maintained a capacity of 360 mAh g⁻¹ after 200 cycles at 0.5 A g⁻¹. Current time information in San Miguel County, US. The improved performance is attributed to the synergistic effects of the 1D nanostructure and the high conductivity and structural stability provided by the rGO coating. Current time information in San Miguel County, US.
Table 1: Performance of this compound-Based Anodes in Lithium-Ion Batteries
| Anode Material | Initial Specific Capacity (mAh g⁻¹) | Cycling Stability | Rate Capability (mAh g⁻¹ at A g⁻¹) |
|---|---|---|---|
| 1T′-MoTe2 | 538 at 1 A g⁻¹ nanorh.com | 92% retention after 200 cycles at 1 A g⁻¹ nanorh.com | 330 at 5 A g⁻¹ nanorh.com |
| 2H-MoTe2 | 432 at 1 A g⁻¹ researchgate.net | 291 mAh g⁻¹ after 260 cycles at 1 A g⁻¹ researchgate.net | Not specified |
| MoTe2/rGO Nanorods | Not specified | 637 mAh g⁻¹ after 100 cycles at 0.2 A g⁻¹ Current time information in San Miguel County, US. | 374 at 2 A g⁻¹ Current time information in San Miguel County, US. |
Sodium-Ion Batteries and this compound Electrodes
This compound is also being actively investigated as a potential anode material for sodium-ion batteries (SIBs), which are considered a promising alternative to LIBs due to the natural abundance and low cost of sodium. nanorh.com The larger interlayer spacing in MoTe2 compared to other transition metal dichalcogenides is advantageous for accommodating the larger sodium ions. researchgate.net
Polycrystalline MoTe2 powder synthesized via a solid-state route demonstrated an initial discharge capacity of 326 mAh g⁻¹ at a current density of 1.0 A g⁻¹ and maintained a capacity of 264 mAh g⁻¹ after 40 cycles. researchgate.net In another study, a MoTe2 electrode exhibited an initial specific capacity of 320 mAh g⁻¹ at 1.0 A g⁻¹ and retained a high capacity of 270 mAh g⁻¹ after 200 cycles. nanorh.com
Composite materials have also been developed to enhance the performance of MoTe2 in SIBs. Flexible MoTe2/C nanofibers, used as binder- and current collector-free anodes, delivered a reversible capacity of 294 mAh g⁻¹ after 100 cycles at 0.1 A g⁻¹ and demonstrated remarkable long-term cycling stability over 5000 cycles at 1.0 A g⁻¹. Current time information in San Miguel County, US. The unique one-dimensional conductive paths and three-dimensional ion diffusion channels in these nanofibers contribute to the enhanced electron and Na⁺ transfer. Current time information in San Miguel County, US.
Different synthesis methods have been shown to influence the electrochemical performance of MoTe2 anodes. MoTe2 synthesized by an electrodeposition method (MTE) showed a higher initial capacity (425 mAh g⁻¹) and better capacity retention (84.5% after 50 cycles) compared to MoTe2 synthesized hydrothermally (MTH), which had an initial capacity of 380 mAh g⁻¹ and 72.8% capacity retention after 50 cycles. nanorh.com
Table 2: Performance of this compound-Based Electrodes in Sodium-Ion Batteries
| Electrode Material | Initial Specific Capacity (mAh g⁻¹) | Cycling Stability | Current Density (A g⁻¹) |
|---|---|---|---|
| Polycrystalline MoTe2 | 326 researchgate.net | 264 mAh g⁻¹ after 40 cycles researchgate.net | 1.0 researchgate.net |
| MoTe2 Electrode | 320 nanorh.com | 270 mAh g⁻¹ after 200 cycles nanorh.com | 1.0 nanorh.com |
| MoTe2/C Nanofibers | Not specified | 294 mAh g⁻¹ after 100 cycles Current time information in San Miguel County, US. | 0.1 Current time information in San Miguel County, US. |
| Electrodeposited MoTe2 (MTE) | 425 nanorh.com | 84.5% retention after 50 cycles nanorh.com | 0.05 nanorh.com |
| Hydrothermal MoTe2 (MTH) | 380 nanorh.com | 72.8% retention after 50 cycles nanorh.com | 0.05 nanorh.com |
Supercapacitor Applications of this compound Nanoparticles
This compound nanoparticles are being explored as electrode materials for supercapacitors due to their high surface area and excellent electrical conductivity, which are crucial for achieving fast charge/discharge cycles and high power density. nanorh.com The performance of MoTe2 in supercapacitors is significantly influenced by its morphology and crystal structure.
Research has shown that two-dimensional MoTe2 nanosheets exhibit significantly improved electrochemical performance compared to bulk MoTe2. nanorh.com MoTe2 nanosheets prepared by liquid-phase exfoliation demonstrated a specific capacitance of 859 F g⁻¹ at a current density of 1 A g⁻¹, which is more than three times that of bulk MoTe2 (271 F g⁻¹). nanorh.com These nanosheets also showed excellent cycling stability, retaining 92.7% of their initial specific capacitance after 1000 cycles at a high current density of 10 A g⁻¹. nanorh.com
The 1T′ phase of MoTe2 has been found to be particularly effective for supercapacitor applications. Few-layer 1T′-MoTe2 nanosheets have achieved a remarkable specific capacitance of 1393 F g⁻¹ at a current density of 1 A g⁻¹. sandia.gov An asymmetric supercapacitor fabricated with these 1T′-MoTe2 nanosheets and activated carbon exhibited a maximum specific capacitance of 158.9 F g⁻¹ and an energy density of up to 56.4 Wh kg⁻¹. sandia.gov
Composites of this compound with other materials have also been investigated. A symmetric supercapacitor device using a MoTe2/graphene composite showed a specific capacitance of 138 F g⁻¹ at 1 A g⁻¹, an energy density of 43.2 Wh kg⁻¹, and a high power density of 24,000 W kg⁻¹. chalcogen.ro Furthermore, a hetero-composite of molybdenum sulfide (B99878) and tellurium (MoS2/Te) delivered a high specific capacitance of 402.53 F g⁻¹ at a current density of 1 A g⁻¹ and maintained 92.30% of its initial capacitance after 4000 cycles. azonano.com
Table 3: Performance of this compound-Based Supercapacitors
| Electrode Material | Specific Capacitance (F g⁻¹) | Cycling Stability | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) |
|---|---|---|---|---|
| Liquid-Exfoliated MoTe2 Nanosheets | 859 at 1 A g⁻¹ nanorh.com | 92.7% retention after 1000 cycles at 10 A g⁻¹ nanorh.com | Not specified | Not specified |
| Few-layer 1T′-MoTe2 Nanosheets | 1393 at 1 A g⁻¹ sandia.gov | Not specified | 56.4 (asymmetric device) sandia.gov | Not specified |
| MoTe2/Graphene Composite | 138 at 1 A g⁻¹ chalcogen.ro | 98% retention after 10,000 cycles at 10 A g⁻¹ chalcogen.ro | 43.2 chalcogen.ro | 24,000 chalcogen.ro |
| MoS2/Te Nanocomposite | 402.53 at 1 A g⁻¹ azonano.com | 92.3% retention after 4000 cycles azonano.com | Not specified | Not specified |
Thermoelectric Device Research with this compound
This compound is considered a promising material for thermoelectric applications, which involve the conversion of heat energy into electrical energy and vice versa. nanorh.com Its potential stems from its low thermal conductivity and good electrical conductivity, which are key properties for achieving a high thermoelectric figure of merit (ZT). nanorh.comazonano.com The ZT value is a dimensionless quantity that determines the efficiency of a thermoelectric material.
The polymorphic nature of MoTe2, with its 2H and 1T′ phases having a minimal energy difference, is a significant aspect of its thermal properties. azonano.com Research has indicated that nanostructuring MoTe2 can be an effective way to enhance its thermoelectric performance by reducing the lattice thermal conductivity through increased phonon scattering at interfaces. nanorh.comrsc.org
While extensive experimental data on the ZT values of various forms of this compound are still emerging, theoretical studies have shown its potential. For instance, n-type MoTe2 is predicted to have a high conversion efficiency. researchgate.net Doping has been explored as a strategy to enhance the thermoelectric properties of MoTe2. Iodine-doped polycrystalline MoTe2 has been investigated to improve its power factor and ZT. researchgate.net
The development of thermoelectric devices often involves creating p-n junctions. While research on MoTe2-based thermoelectric modules is ongoing, related materials like molybdenum disulfide (MoS2) have been used to fabricate p-n junction devices with other thermoelectric materials like bismuth telluride (Bi2Te3). researchgate.net Molybdenum has also been used as an electrical interconnect material in bismuth telluride-based thermoelectric modules, demonstrating good adhesion and appropriate electrical conductivity. sandia.gov The low room-temperature thermal conductivity of MoTe2 is a crucial property for its application in thermoelectric devices. azonano.com
Table 4: Thermoelectric Properties and Research on this compound
| Material/System | Key Finding | Reported Value |
|---|---|---|
| This compound (general) | Low room-temperature thermal conductivity. azonano.com | Not specified |
| n-type MoTe2 | Theoretically predicted to have high conversion efficiency. researchgate.net | Not specified |
| Iodine-doped MoTe2 | Doping investigated to enhance power factor and ZT. researchgate.net | Not specified |
| Molybdenum on Bi2Te3 | Molybdenum used as an electrical interconnect, showing good adhesion and conductivity. sandia.gov | Not specified |
Computational and Theoretical Investigations of Molybdenum Telluride
Density Functional Theory (DFT) Studies on Molybdenum Telluride Electronic Structure
Density Functional Theory (DFT) is a widely used first-principles method for investigating the electronic structure of MoTe₂. DFT calculations have revealed that the electronic properties of MoTe₂ are highly dependent on its polymorphic form. nih.govacs.org MoTe₂ exists in several structural phases, including the semiconducting 2H phase and the metallic 1T and 1T' phases. tandfonline.commdpi.com
DFT studies on monolayer 1H-MoTe₂ indicate a direct bandgap at the K-point of the Brillouin zone. nih.govacs.org The calculated bandgap values can vary depending on the specific DFT functional used; for instance, standard approximations like LDA are known to underestimate band gaps, while hybrid functionals such as HSE06 provide more reliable predictions. nih.gov For monolayer 1H-MoTe₂, DFT studies using hybrid functionals have reported a direct bandgap of approximately 1.59 eV. nih.govacs.org Other polymorphs, such as 2H-MoTe₂, 3Hb-MoTe₂, 2T-MoTe₂, and 2R₁-MoTe₂, exhibit indirect band gaps. nih.govacs.org
The electronic band structure of MoTe₂ polymorphs shows contributions primarily from Mo d-orbitals and Te p-orbitals. nih.govacs.org The hybridization of these orbitals varies with the polymorph, leading to distinct band structures. acs.org DFT calculations are also employed to study the effect of defects and doping on the electronic structure of MoTe₂. tandfonline.comresearchgate.net For example, the introduction of tellurium vacancies can reduce the band gap. tandfonline.com
DFT calculations are also used to determine structural parameters like lattice constants and bond lengths, which are in good agreement with experimental data. rsc.orgresearchgate.net
Here is a table summarizing some DFT findings on the band gaps of different MoTe₂ polymorphs:
| MoTe₂ Polymorph | Bandgap Type | Bandgap Value (eV) | Notes | Source |
| Monolayer 1H | Direct | ~1.59 | Calculated with HSE06 hybrid functional | nih.govacs.org |
| Monolayer 2H | Direct | ~1.10-1.13 | Due to quantum confinement effect, varies with calculation method | tandfonline.comslujst.com.ng |
| Bulk 2H | Indirect | ~0.8 | nih.gov | |
| 2H | Indirect | - | CBM at K-point, VBM along K-Γ path | acs.org |
| 3Hb | Indirect | - | acs.org | |
| 2T | Indirect | - | acs.org | |
| 2R₁ | Indirect | - | acs.org | |
| Monolayer T0 | Metallic | 0 | Predicted stable phase at room temperature | ibs.re.kr |
Molecular Dynamics (MD) Simulations of this compound
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and mechanical properties of MoTe₂, particularly at the nanoscale. rsc.orgresearchgate.netresearchgate.netnsf.gov MD simulations can provide insights into phenomena such as phase transitions, fracture properties, and the effect of temperature and strain on the material's behavior. rsc.orgresearchgate.netresearchgate.netnsf.gov
Studies using MD simulations have explored the mechanical response of MoTe₂, including stress-strain behavior and failure properties under tensile deformation. researchgate.netresearchgate.netnsf.gov These simulations can reveal directional anisotropy in mechanical behavior, which is related to the crystal orientation and bond alignments. researchgate.netnsf.gov The deterioration of mechanical properties with increasing temperature has also been investigated using MD. researchgate.netnsf.gov
MD simulations are also utilized to study the thermal stability of different MoTe₂ phases. rsc.orgibs.re.kr For example, ab-initio finite temperature MD simulations have been used to assess the thermal stability of predicted stable phases at various temperatures. ibs.re.kr These simulations track the fluctuations in total energy and structural integrity over time. ibs.re.kr
Furthermore, MD simulations have been used in conjunction with experimental techniques to understand strain transfer mechanisms in MoTe₂ thin films. researchgate.netnsf.gov Interatomic potentials, often parameterized using DFT calculations, are crucial for accurate MD simulations of MoTe₂. asme.orgresearchgate.netnsf.gov
Ab-initio Calculations for this compound Properties
Ab-initio calculations, which are based on first principles without empirical parameters, are fundamental to understanding various properties of MoTe₂. These calculations encompass methods like DFT and are used to determine structural, electronic, mechanical, vibrational, and optical properties. nih.govnih.govasme.orgresearchgate.netslujst.com.ng
Ab-initio methods are used to predict the structural stability of different MoTe₂ polymorphs and to identify new stable structures. nih.govrsc.orgresearchgate.net They provide detailed information about lattice parameters, bond lengths, and crystal structures. rsc.orgresearchgate.net
In addition to electronic structure (as discussed in Section 8.1), ab-initio calculations are used to determine mechanical properties such as elastic constants, which are essential for assessing the mechanical stability of MoTe₂ polymorphs. nih.govasme.org Vibrational properties, including phonon spectra and Raman/infrared frequencies, are also calculated using ab-initio methods, aiding in the experimental identification and characterization of different phases. nih.govasme.orgrsc.orgresearchgate.net
Ab-initio calculations can also provide insights into the optical properties of MoTe₂, such as exciton (B1674681) positions and oscillator strengths. nih.govacs.org These theoretical predictions can be compared with experimental absorption and Raman spectroscopy data. nih.govacs.org
Ab-initio calculations have also been applied to study the feasibility and reaction barriers of chemical processes occurring on MoTe₂ surfaces, such as the hydrogen evolution reaction (HER). rsc.orgrsc.orgresearchgate.net
Theoretical Modeling of Topological States in this compound
This compound, particularly in its low-temperature 1T' and Td phases, is recognized as a topological material, exhibiting intriguing topological states of matter. scitechdaily.comenergy.gov Theoretical modeling plays a crucial role in understanding the origin and nature of these topological properties. scitechdaily.comarxiv.orgarxiv.orgresearchgate.net
Theoretical studies predict that the nontrivial band topology in twisted molybdenum ditelluride (tMoTe₂) can arise from a layer-pseudospin skyrmion lattice. arxiv.orgarxiv.org This topological behavior is linked to the spatially-dependent layer polarization of wavefunctions within the moiré unit cell formed by twisting two MoTe₂ monolayers. arxiv.orgarxiv.orgresearchgate.net
Theoretical modeling, often combined with experimental techniques like scanning tunneling microscopy and spectroscopy (STM/S), helps in visualizing and understanding these topological textures and their connection to the material's structural properties. arxiv.orgarxiv.orgresearchgate.net
Furthermore, theoretical predictions suggest that MoTe₂ can host topological superconductivity, which is of significant interest for potential applications in quantum computing due to the possible existence of unique particles called anyons. scitechdaily.comenergy.gov Theoretical models explore the behavior of superconducting edge currents in MoTe₂, which can differ significantly from the bulk material. scitechdaily.comenergy.gov These models investigate how these edge currents respond to factors like magnetic fields and the "glue" that pairs superconducting electrons. scitechdaily.comenergy.gov
Theoretical studies also highlight the sensitivity of topological properties in moiré materials like twisted MoTe₂ to atomic structure, material composition, and twist angle. arxiv.org
Defect Engineering and Control in Molybdenum Telluride
Types and Formation of Point Defects in Molybdenum Telluride
Point defects are among the most fundamental imperfections in the MoTe₂ lattice. These include vacancies (missing atoms) and adatoms (extra atoms on the surface or in interstitial sites). tandfonline.com The formation energy of these defects plays a crucial role in their prevalence during growth and post-processing. nih.govtandfonline.com
Tellurium Vacancies and Adatoms in this compound
Tellurium vacancies (VTe) are frequently observed point defects in MoTe₂. nih.govtandfonline.comresearcher.life Studies using first-principles calculations based on density functional theory (DFT) indicate that the formation energy of a single tellurium vacancy is lower than that of a molybdenum vacancy or double tellurium vacancies, suggesting that VTe defects are more likely to form during synthesis. nih.govtandfonline.com These vacancies can be single (VTe₁) or double (VTe₂). acs.org Tellurium adatoms (Tead), where extra tellurium atoms are located on the surface or in interstitial positions, can also be present. nih.govacs.org The presence of Te vacancies is often associated with n-type conductivity in MoTe₂. nih.govacs.org
Molybdenum Vacancies and Adatoms in this compound
Molybdenum vacancies (VMo), where a molybdenum atom is missing from the lattice, are another type of point defect. nih.govtandfonline.com DFT calculations show that VMo defects have a significantly higher formation energy compared to VTe and V₂Te defects. nih.govtandfonline.com Molybdenum adatoms (Moad) can also exist, though some studies have not detected them under certain experimental conditions. acs.org While Te vacancies are typically linked to n-type behavior, VMo defects can introduce acceptor-like levels within the band gap, potentially contributing to p-type characteristics. nih.govtandfonline.com
Strategies for Defect Control and Passivation in this compound
Precise control over the type and concentration of defects is crucial for tailoring the electronic and optical properties of MoTe₂. Various strategies have been developed for defect modulation and passivation. nih.govtandfonline.comnih.gov
Laser-Illumination and Vacuum-Annealing for Defect Modulation in this compound
Laser illumination and vacuum annealing are two techniques used to engineer defects in MoTe₂. nih.govacs.orgacs.org Studies have shown that 200 °C vacuum annealing primarily generates tellurium vacancies and tellurium adatoms, leading to strong n-type characteristics in 2H-MoTe₂ monolayers. nih.govacs.orgacs.orgresearchgate.net Conversely, 532 nm laser illumination can induce the adsorption or chemisorption of oxygen atoms at tellurium vacancy sites, resulting in strong p-type characteristics. nih.govacs.orgacs.orgresearchgate.net Vacuum annealing at temperatures as low as 200 °C can lead to the detection of surface decomposition-induced cluster defects and Te vacancies, with their extent increasing at higher temperatures. researchgate.netnih.govacs.org Annealing at 400 °C for 15 minutes can lead to the formation of inversion domain boundaries driven by Te vacancies. researchgate.netnih.govacs.org Higher annealing temperatures (e.g., 800 °C) can cause degradation of the sample, likely due to increased Te vacancy formation. nih.govacs.org
Chemical Functionalization and Thiol Treatment for this compound Defect Healing
Chemical functionalization, such as treatment with thiolated molecules, has been explored as a method to heal or passivate defects in MoTe₂. nih.govresearchgate.netacs.orgresearchgate.netacs.org Thiol treatment, specifically using butanethiol, has shown promise in healing tellurium vacancies. nih.govresearchgate.netacs.orgresearchgate.netacs.org This process involves the chemisorption of thiolated molecules onto the MoTe₂ surface, effectively passivating the Te vacancies. nih.govresearchgate.net Butanethiol treatment of MoTe₂ field-effect transistors (FETs) has been shown to cause a positive shift in the threshold voltage, indicating a reduction in midgap defect states and efficient hole carrier doping. nih.govresearchgate.netacs.orgresearchgate.netacs.org
Impact of Defects on Electronic and Optical Properties of this compound
Defects have a significant impact on the electronic and optical properties of MoTe₂. nih.govtandfonline.comhzdr.deacs.org Point defects can introduce states within the band gap, altering the material's conductivity type and carrier concentration. nih.govtandfonline.comhzdr.de For instance, tellurium vacancies are associated with n-type doping, while molybdenum vacancies can contribute to p-type behavior. nih.govtandfonline.comnih.govacs.org The presence of defects can lead to a reduction in the band gap and can cause a transition from a direct to an indirect band gap semiconductor. nih.govtandfonline.comresearchgate.net Defect-associated midgap states can act as scattering centers, affecting electronic transport properties. hzdr.de The optical properties, such as exciton (B1674681) features, can also be sensitive to the presence of defects like tellurium vacancies or excess tellurium. nih.govacs.org The photocurrent in MoTe₂ FETs is particularly sensitive to the density of active trap states introduced by defects. acs.org
Research findings on defect concentrations and their correlation with properties are being quantified. For example, one study using deep learning analysis of STEM images provided the following defect concentrations in 2H-MoTe₂ monolayers after different treatments: acs.org
| Defect Species | Concentration (× 10¹⁴ /cm²) - Vacuum Annealing | Concentration (× 10¹⁴ /cm²) - Laser Illumination |
| VTe₁ | 1.01 | Undetected |
| VTe₂ | 0.09 | Undetected |
| Tead₁ | 0.18 | Undetected |
| Tead₂ | 0.32 | Undetected |
| VTe₁+₁O | Undetected | 1.15 |
| VTe₂+₂O | Undetected | 0.14 |
| VMo | Undetected | 0.12 |
This data highlights that vacuum annealing primarily generates Te-related vacancies and adatoms, while laser illumination leads to oxygen functionalized Te vacancies and Mo vacancies. acs.org These different defect profiles directly correlate with the observed n-type conductivity after vacuum annealing and p-type conductivity after laser illumination. nih.govacs.orgacs.org
Heterostructures and Interfacial Phenomena of Molybdenum Telluride
Van der Waals Heterostructures Incorporating Molybdenum Telluride
Van der Waals (vdW) heterostructures, formed by stacking 2D materials held together by weak vdW forces, offer a versatile platform for engineering novel functionalities. MoTe₂, with its various phases and tunable bandgap, is a key component in many such heterostructures.
This compound/Black Phosphorus Heterojunctions
Heterojunctions formed between MoTe₂ and black phosphorus (BP) are of interest due to the complementary properties of these two materials. Black phosphorus is a layered semiconductor with a tunable direct bandgap and high carrier mobility attelements.comamericanelements.comacs.org. MoTe₂ can exist in semiconducting or semimetallic phases, offering flexibility in designing the heterojunction interface.
Studies utilizing density functional theory (DFT) calculations have investigated the electronic and optical properties of MoTe₂/BP vdW heterostructures. These studies indicate a weak van der Waals force between the MoTe₂ and BP layers rsc.orgrsc.org. The band alignment in these heterojunctions can be of type-I, with indirect bandgaps reported rsc.org. The heterojunction can exhibit a higher absorption coefficient and a broader absorption wavelength range compared to isolated MoTe₂ and BP monolayers rsc.org. Furthermore, the band alignments can be tuned by applying biaxial strain, external electric fields, and altering the interlayer spacing, enabling transitions between type-I and type-II band alignments and even semiconductor-metal transitions rsc.org.
Research has also explored the use of MoTe₂/black phosphorus heterojunctions for tunable multivalued logic devices, leveraging the different electrical properties of the 2H and mixed 2H + 1T' phases of MoTe₂ acs.org.
This compound/Germanium Heterostructures
While the provided search results did not yield specific detailed research findings on this compound/Germanium heterostructures in the context of 2D vdW structures, Germanium is a semiconductor nih.govamericanelements.com. The creation of heterostructures between 2D MoTe₂ and Germanium, potentially in a 2D form or as a substrate, could be a subject of investigation for exploring new electronic or optoelectronic properties.
This compound/Graphene Heterostructures
Graphene, a single layer of carbon atoms with high electron mobility and tunable Fermi level, is a common component in vdW heterostructures nih.govamericanelements.com. Combining MoTe₂ with graphene allows for the creation of heterostructures that leverage the properties of both materials.
Graphene/MoTe₂ vdW heterostructures have been fabricated and studied for their electronic and optoelectronic properties aip.orgd-nb.inforesearchgate.net. Due to the weak vdW interlayer interaction, the electronic properties of graphene and MoTe₂ layers are largely preserved in these heterostructures d-nb.info. The interface can form an n-type Schottky contact, with the Fermi level shifting towards the conduction band minimum of the MoTe₂ layer d-nb.info. The Schottky barrier height and contact types can be effectively tuned by applying biaxial strain and external electric fields, allowing for transitions between n-type, p-type, and Ohmic contacts d-nb.info.
These heterostructures have shown promising performance in field-effect transistors (FETs) with low Schottky barriers aip.orgresearchgate.net. Graphene/MoTe₂/Graphene phototransistors have also demonstrated high photoresponse performances, including a high on/off ratio, responsivity, and detectivity aip.orgresearchgate.net.
Table 1 summarizes some reported performance metrics for Graphene/MoTe₂/Graphene FETs and phototransistors.
| Device Type | Property | Value | Reference |
| FET (ambipolar MoTe₂) | Hole Schottky Barrier | 55.09 meV | aip.orgresearchgate.net |
| FET (ambipolar MoTe₂) | Electron Schottky Barrier | 122.37 meV | aip.orgresearchgate.net |
| FET (p-dominated MoTe₂) | Hole Schottky Barrier | 33.35 meV | aip.org |
| Phototransistor | On/Off Ratio | ~10⁵ | aip.orgresearchgate.net |
| Phototransistor | Responsivity | 87 A/W | aip.orgresearchgate.net |
| Phototransistor | Detectivity | 10¹² Jones | aip.orgresearchgate.net |
Epitaxial growth of monolayer MoTe₂ on graphene has also been explored, demonstrating control over different polymorphic phases of MoTe₂ that remain decoupled from the substrate due to the weak interaction with graphene imdea.orgrsc.org.
hBN-Encapsulated this compound Systems
Hexagonal boron nitride (hBN) is another layered material frequently used in vdW heterostructures, often serving as an excellent dielectric and protective layer wikipedia.orgamericanelements.comatamanchemicals.combrainly.com. Encapsulating MoTe₂ with hBN can significantly improve its electronic and optical properties by providing an atomically flat surface and protecting it from environmental degradation aip.orgacs.org.
hBN encapsulation has been shown to increase the lifetime of monolayer 1T'-MoTe₂, which is otherwise unstable in ambient conditions, from a few minutes to over a month acs.org. Encapsulated MoTe₂ can also withstand transfer, device processing, and thermal cycling without degradation acs.org.
Studies on hBN-encapsulated few-layer MoTe₂ have investigated its transport properties and the effect of hBN on its vibrational modes mdpi.comaip.orgresearchgate.netaip.org. hBN encapsulation can lead to improved carrier mobility and can influence the type of conductivity observed in MoTe₂ devices depending on the contact materials used mdpi.comaip.org. For instance, Co/hBN tunnel contacts have been shown to result in n-type conduction in few-layer MoTe₂, in contrast to the p-type behavior observed with direct Co contacts aip.org. This is attributed to the significant reduction in the work function of Co due to strong interaction with hBN aip.org.
Laser-induced doping techniques have also been demonstrated in hBN-encapsulated MoTe₂ devices to selectively control carrier polarity mdpi.com.
In-plane and Vertical Heterostructures of this compound
Heterostructures in 2D materials can be formed not only by stacking layers vertically but also by creating lateral junctions between different materials or different phases of the same material within the same plane. MoTe₂ is particularly interesting in this regard due to the existence of multiple stable phases (2H and 1T') at ambient temperature imdea.org.
Vertical heterostructures, formed by stacking layers of different materials or phases, are common in vdW assemblies pku.edu.cnacs.org. In the case of MoTe₂, vertical heterostructures can involve stacking MoTe₂ with other 2D materials or stacking different phases of MoTe₂. Vertical 1T'/2H MoTe₂ heterostructures have been explored, demonstrating low contact resistance and efficient carrier injection due to the clean interface between the metallic 1T' phase and the semiconducting 2H phase pku.edu.cn.
In-plane heterostructures of MoTe₂, where regions of different phases (e.g., 1T' and 2H) exist side-by-side, can be engineered imdea.orgrsc.orgoup.com. These lateral heterostructures can form atomically coherent junctions with distinct electronic properties, potentially leading to novel device functionalities like phase-engineered electronics imdea.orgrsc.org. Techniques like epitaxial growth on substrates such as graphene/Ir(111) have been used to create and characterize these in-plane lateral heterostructures of different MoTe₂ phases rsc.org.
Simultaneous synthesis of in-plane and vertical heterostructures from different phases of transition metal dichalcogenides, including those relevant to MoTe₂, has been achieved using controlled chemical vapor deposition processes oup.com.
Moiré Superlattices and Twisted Bilayers of this compound
When two layers of a 2D material are stacked with a small twist angle or a lattice mismatch, a moiré superlattice pattern emerges. This moiré potential can significantly alter the electronic properties of the bilayer system, leading to the emergence of new phenomena. Twisted bilayers of MoTe₂ have recently attracted significant research interest.
Twisted bilayer MoTe₂ has been shown to exhibit intriguing topological behaviors, including the fractional quantum anomalous Hall effect arxiv.orgcryogenicsociety.org. Recent studies have also reported the observation of superconductivity within the first moiré Chern band of twisted bilayer MoTe₂ arxiv.org. This superconducting phase emerges from a normal state displaying anomalous Hall effects and can sustain a large perpendicular critical magnetic field arxiv.org.
Introducing superconductivity into twisted bilayer MoTe₂ has been achieved through techniques like on-chip 2D metallization with an ultrathin layer of palladium cryogenicsociety.orgaps.orgarxiv.orgresearchgate.net. This process converts regions of the twisted bilayer MoTe₂ into a new superconducting compound cryogenicsociety.orgaps.org. Anomalous superconducting effects have been observed in high-quality junctions formed in these metallized twisted bilayer MoTe₂ systems arxiv.orgresearchgate.net. Unexpectedly, the junctions can exhibit enhanced superconducting behaviors compared to the adjacent metallized regions, with fluctuations to a higher critical magnetic field arxiv.orgresearchgate.net. These features are distinct from those observed in conventional Josephson junctions arxiv.orgresearchgate.net.
The ability to engineer superconductivity and topological phases in twisted bilayer MoTe₂ through moiré engineering and metallization highlights the potential of this material system for exploring exotic quantum phenomena and developing novel electronic devices cryogenicsociety.orgaps.org.
Advanced Characterization Techniques for Molybdenum Telluride Research
Electron Microscopy Techniques for Atomic-Scale Imaging
Electron microscopy techniques offer high-resolution imaging capabilities that allow for the direct visualization of the atomic arrangement and structural features of MoTe₂.
Scanning Transmission Electron Microscopy (STEM) of Molybdenum Telluride
Scanning Transmission Electron Microscopy (STEM) is a powerful tool for atomic-scale imaging and analysis of MoTe₂. High-angle annular dark-field (HAADF-STEM) is frequently used to study the atomic structure and stacking sequences of MoTe₂ layers. mpg.deuq.edu.au The intensity in HAADF-STEM images is approximately proportional to the square of the atomic number, providing strong contrast between Mo and Te atoms. oup.com
Research findings utilizing STEM include the characterization of the atomic arrangement in both the 1T' and Td phases of MoTe₂. mpg.de STEM has also been employed to examine the edge structures of MoTe₂ nanoflakes, revealing the presence of zigzag edges which can be important for their catalytic activity. oup.com Furthermore, STEM analysis of cross-sectional MoTe₂ samples grown by methods like metalorganic chemical vapor deposition (MOCVD) helps assess their structural quality and uniformity, confirming the distribution of Mo and Te elements within the layers. nih.govacs.orgescholarship.org Studies have also used STEM to determine the thickness of MoTe₂ nanoflakes by quantifying image intensity, which increases approximately linearly with the number of layers in thin 2D crystals. oup.com
Transmission Electron Microscopy (TEM) of this compound
Transmission Electron Microscopy (TEM) provides complementary information to STEM, including high-resolution imaging and electron diffraction patterns that reveal the crystal structure and orientation of MoTe₂. TEM is particularly useful for examining the morphology and structure of MoTe₂ nanoflakes and thin films. oup.comupenn.edu
Detailed TEM studies have been conducted on MoTe₂ samples, including bright-field TEM images and selected area electron diffraction (SAED) patterns, to analyze their crystal structure along different zone axes. uq.edu.auresearchgate.net TEM has been used to confirm the composition and structure of MoTe₂ flakes grown by techniques such as chemical vapor deposition (CVD). upenn.edu In situ TEM has enabled the direct atomic-scale observation of phase transitions in MoTe₂, such as the transformation from the 2H to the 1T' phase driven by factors like the sublimation of Te atoms. nih.gov Low-magnification TEM images can also be used to analyze the lateral size distribution of MoTe₂ nanoflakes. oup.com
Ultrafast Electron Diffraction (UED) for this compound Dynamics
Ultrafast Electron Diffraction (UED) is a time-resolved technique used to study the structural dynamics of materials on femtosecond to picosecond timescales. UED can capture transient changes in the crystal lattice following excitation, providing insights into processes like phase transitions and phonon dynamics. arxiv.orgresearchgate.netmdpi.com
UED has been applied to investigate the lattice evolution in few-layer 1T'-MoTe₂ after photoexcitation. researchgate.net These studies have revealed complex lattice responses, including shear displacement and Mo-Mo bond shortening, occurring within picoseconds. researchgate.net UED, often combined with other techniques like transient absorption spectroscopy, helps to understand energy relaxation pathways involving carriers and phonons in MoTe₂. arxiv.org The analysis of diffraction patterns obtained at different time delays allows for the creation of "molecular movies" that unveil details about electron density and nuclear reorganization during ultrafast processes. mdpi.com
Scanning Probe Microscopy for Surface and Electronic Structure
Scanning Probe Microscopy (SPM) techniques are essential for characterizing the surface topography, electronic structure, and local properties of MoTe₂ with high spatial resolution.
Atomic Force Microscopy (AFM) of this compound Surfaces
Atomic Force Microscopy (AFM) is widely used to study the surface morphology, roughness, and thickness of MoTe₂ flakes and thin films. AFM operates by scanning a sharp tip across the sample surface and measuring the forces between the tip and the surface. wikipedia.orggla.ac.ukacs.org
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS) of this compound
Scanning Tunneling Microscopy (STM) and Scanning Tunneling Spectroscopy (STS) provide atomic-resolution imaging and electronic structure information about the surface of conductive or semiconducting materials like MoTe₂. STM can visualize the atomic lattice, while STS can probe the local density of electronic states. wikipedia.orgarxiv.orgaip.orgusf.edu
STM studies of α-MoTe₂ have revealed a hexagonal grid structure where molybdenum atoms contribute to the tunneling current. wikipedia.org STM is used to visualize the moiré lattice structure that can form in twisted bilayer MoTe₂. arxiv.org By simultaneously visualizing the lattice structure and the spatial localization of electronic states, STM/STS can probe phenomena like layer-pseudospin skyrmion textures in twisted MoTe₂. arxiv.org STS measurements provide insights into the electronic band structure, including the valence band maximum (VBM) and conduction band minimum (CBM), and can be used to determine the electronic bandgap of MoTe₂ and its alloys. aip.org STS spectra can also reveal differences in conductivity at different locations on a MoTe₂ sample, such as between the edge and interior of a nano-island. researchgate.net STM is also used to confirm the quality and cleanliness of MoTe₂ surfaces, which is essential for reliable electronic measurements. usf.edu
Data Table: Typical Thickness Contributions of MoTe₂ Layers
| Number of Layers | Approximate Thickness Increase (on SiO₂) | Reference |
| Monolayer | ~0.9 nm (above substrate) | wikipedia.org |
| Each additional layer | ~0.7 nm | wikipedia.org |
Note: These values can vary depending on the substrate and synthesis method.
Data Table: Electronic Bandgap of MoTe₂ Phases
| MoTe₂ Phase | Bandgap Type | Approximate Bandgap Value | Notes | Reference |
| Bulk α-MoTe₂ | Indirect | 0.88 eV (Room Temp) | Semiconductor | wikipedia.orgusf.edu |
| Bulk α-MoTe₂ | Direct | 1.02 eV (Room Temp) | Semiconductor | wikipedia.org |
| Monolayer 2H-MoTe₂ | Direct | ~1.10 eV | Semiconductor | nih.govgwu.edu |
| Bulk 2H-MoTe₂ | Indirect | ~1 eV | Semiconductor | gwu.edu |
| 1T'-MoTe₂ | Semimetallic | N/A | Metallic-like behavior, no bandgap | nih.govgwu.edu |
Note: Bandgap values can be influenced by factors such as the number of layers, strain, and stoichiometry.
Friction Force Microscopy (FFM) for this compound
Friction Force Microscopy (FFM), a mode of Atomic Force Microscopy (AFM), is utilized to investigate the frictional behavior at the nanoscale. FFM has been employed to obtain slip-stick images of MoTe₂ surfaces with sub-unit cell resolution wikipedia.org. Studies have shown a significant difference in the frictional properties between the 2H and 1T' phases of MoTe₂, with the 1T' phase exhibiting approximately 10 times higher friction compared to the 2H phase researchgate.netnanosensors.com. This contrast in friction is attributed to factors such as enhanced electronic excitation, efficient phonon dissipation, and increased potential energy surface barriers at the tip-sample interface researchgate.net. Molecular dynamics simulations and density functional theory calculations support these experimental observations, suggesting that the friction difference is related to the sliding energy barrier of the potential energy surface nanosensors.com. AFM has also been used to study the van der Waals surface of α-MoTe₂, revealing alternating rows of tellurium atoms wikipedia.org.
X-ray Based Characterization of this compound
X-ray based techniques are indispensable for determining the structural and chemical composition of MoTe₂.
X-ray Diffraction (XRD) is a primary technique for analyzing the crystal structure and phase purity of MoTe₂. XRD patterns of MoTe₂ films and crystals are compared to standard databases to identify the present phases, such as the hexagonal 2H or monoclinic 1T' structures hqgraphene.comhqgraphene.comutem.edu.mymdpi.comthegraphenecouncil.org. For the hexagonal 2H structure, characteristic diffraction peaks appear at specific 2θ values corresponding to (00l) orientations, such as (002), (004), (006), and (008) researchgate.net. The lattice parameters for the hexagonal structure have been reported, for instance, a=b=3.5190 Å and c=13.9640 Å utem.edu.my.
XRD is also used to assess the crystallinity and orientation of MoTe₂ films utem.edu.myrsc.org. Studies on electrodeposited MoTe₂ thin films showed highly textured films with a polycrystalline nature utem.edu.my. Investigations into Mo-Te thin films fabricated by electron beam evaporation and subsequent annealing revealed that well-crystallized hexagonal MoTe₂ films can be obtained by solid-state reactions at temperatures of 470°C or higher researchgate.netresearchgate.net. Synchrotron XRD has been employed to study phase coexistence and local structure in MoTe₂, particularly the transition between the 1T' and Td phases, observing changes in interlayer Te-Te distances during thermal cycling aip.org.
Data from XRD analysis can be presented in tables to compare experimental d-spacing values and peak positions with standard data, confirming the formation of specific MoTe₂ phases.
| 2θ (°) | d-spacing (Å) | Crystal Plane | Phase (Example: 2H) | Standard d-spacing (Å) |
| ~12.8 | - | (002) | 2H | - |
| ~25.5 | - | (004) | 2H | - |
| ~39.2 | - | (006) | 2H | - |
| ~53.2 | - | (008) | 2H | - |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of MoTe₂. XPS analysis of clean MoTe₂ crystal surfaces shows characteristic core-level peaks for Molybdenum and Tellurium wikipedia.org. The Mo 3d core-level spectrum typically exhibits doublet peaks corresponding to Mo-Te bonds. For 1T'-MoTe₂, Mo 3d peaks have been observed around 227.0 eV (3d₅/₂) and 230.2 eV (3d₃/₂), while for 2H-MoTe₂, these peaks are slightly shifted, for instance, around 227.3 eV (3d₅/₂) and 230.5 eV (3d₃/₂) mdpi.com. Additional peaks related to oxidized Mo (Mo⁵⁺ and Mo⁶⁺) may also be present, indicating surface oxidation mdpi.commdpi.com.
The Te 3d core-level spectrum also shows doublet peaks associated with Mo-Te bonds. For 1T'-MoTe₂, Te 3d peaks are typically found around 571.7 eV (3d₅/₂) and 582.0 eV (3d₃/₂), and for 2H-MoTe₂, around 572.0 eV (3d₅/₂) and 582.3 eV (3d₃/₂) mdpi.com. Peaks corresponding to elemental Tellurium and oxidized Tellurium (Te-O) can also be observed mdpi.com.
XPS is valuable for assessing the stoichiometry of MoTe₂ films and crystals utem.edu.myresearchgate.net. The atomic ratio of Te:Mo can be determined from the integrated peak areas of the Mo 3d and Te 3d spectra researchgate.net. XPS can also distinguish between the 1T' and 2H phases based on subtle differences in peak positions and lineshapes; the semimetallic 1T' phase may show slight asymmetry in core-level peaks compared to the symmetric peaks of the semiconducting 2H phase aip.org. Furthermore, XPS has been used to investigate doping effects in MoTe₂, observing shifts in binding energies related to changes in carrier concentration acs.org.
Detailed research findings from XPS can be presented in tables showing the binding energies of core levels for different phases or conditions:
| Element | Core Level | Phase | Binding Energy (eV) (3d₅/₂) | Binding Energy (eV) (3d₃/₂) | Chemical State |
| Mo | 3d | 1T' | ~227.0 mdpi.com | ~230.2 mdpi.com | Mo-Te |
| Mo | 3d | 2H | ~227.3 mdpi.com | ~230.5 mdpi.com | Mo-Te |
| Te | 3d | 1T' | ~571.7 mdpi.com | ~582.0 mdpi.com | Mo-Te |
| Te | 3d | 2H | ~572.0 mdpi.com | ~582.3 mdpi.com | Mo-Te |
Note: Binding energy values can vary slightly between studies due to differences in experimental setup and sample preparation.
Spectroscopic Techniques for this compound Properties
Spectroscopic techniques provide crucial information about the electronic band structure and optical response of MoTe₂.
Optical absorption spectroscopy is widely used to study the electronic transitions and band gap properties of MoTe₂. The absorption spectra reveal features related to excitons and band-to-band transitions. For 2H-MoTe₂, which is a semiconductor, optical absorption measurements are used to determine its band gap. Bulk 2H-MoTe₂ is an indirect band gap semiconductor, with reported indirect band gap values ranging from approximately 0.8 eV to 1.06 eV depending on thickness and temperature aps.orgacs.orgutem.edu.myresearchgate.netacs.org. Monolayer 2H-MoTe₂, however, exhibits a crossover to a direct band gap, typically around 1.10 eV hqgraphene.comacs.orgscispace.comfigshare.comacs.orgnih.gov.
Absorption spectra of 2H-MoTe₂ show distinct excitonic peaks, often labeled A, B, and C, corresponding to transitions at different points in the Brillouin zone aps.orgwikipedia.orgnih.gov. For monolayer MoTe₂, a strong A exciton (B1674681) resonance has been observed in the infrared region, for example, at 1115 nm oxinst.com. The energy levels of these excitons provide insights into the electronic structure and spin-orbit coupling aps.orgwikipedia.orgresearchgate.net.
Optical absorption measurements are also used to investigate the effect of parameters such as temperature and thickness on the band gap and excitonic features aps.orgacs.orgresearchgate.net. Studies have shown that the indirect band gap of 2H-MoTe₂ decreases with increasing thickness acs.org. Temperature-dependent studies have also been conducted to understand the behavior of excitons aps.orgresearchgate.net.
Data from optical absorption can be summarized in tables showing band gap values and exciton energies for different phases and thicknesses:
| Phase | Thickness | Band Gap Type | Band Gap Energy (eV) | Exciton Energies (eV) |
| 2H | Bulk | Indirect | ~0.89 - 1.06 aps.orgacs.org | A: ~1.10, B: ~1.48 wikipedia.org |
| 2H | Monolayer | Direct | ~1.10 acs.orgscispace.comacs.org | A: ~1.115 (1115 nm) oxinst.com |
| 1T' | Single Crystal | Semimetal | - | Low-energy transitions: ~0.78, ~1.45 aps.orgresearchgate.net |
Note: Band gap and exciton energy values can vary between studies due to synthesis methods, strain, and measurement conditions.
Spectroscopic Ellipsometry (SE) is a powerful technique for determining the complex dielectric function and optical constants (refractive index and extinction coefficient) of materials, including MoTe₂ thin films and crystals aps.orgacs.orgresearchgate.netresearchgate.netsitp.ac.cnacs.orgresearchgate.net. SE measures the change in polarization state of light upon reflection or transmission, providing information about the material's optical response over a range of wavelengths or energies researchgate.net.
SE studies on MoTe₂ have investigated the optical properties of both the 2H and 1T' phases aps.orgacs.orgresearchgate.netresearchgate.netresearchgate.net. These studies have revealed critical points in the dielectric function corresponding to optical transitions researchgate.net. SE can provide the real (ε₁) and imaginary (ε₂) parts of the dielectric function, which are directly related to the refractive index and extinction coefficient researchgate.net.
Research using SE has explored the temperature and thickness dependence of the dielectric functions and optical properties of MoTe₂ films researchgate.netresearchgate.net. These studies have identified critical points and their evolution with temperature and thickness, providing insights into electron-phonon interactions and thickness scaling effects researchgate.net. SE is particularly useful for characterizing the optical properties of nanoscale-thick MoTe₂ films relevant for optoelectronic devices acs.orgresearchgate.net.
SE measurements have shown that MoTe₂ exhibits a high refractive index and significant optical anisotropy, meaning its optical properties vary depending on the direction of light polarization relative to the crystal axes acs.org. For multilayer MoTe₂, a high index (n up to ~4.84) and significant anisotropy (n∥ – n⊥ ≈ 1.54) have been reported in the 300–1700 nm range acs.org.
Data from spectroscopic ellipsometry can be presented to show the complex dielectric function or optical constants as a function of energy or wavelength for different MoTe₂ phases or thicknesses.
| Phase | Thickness | Energy Range (eV) | Optical Property | Key Findings |
| 2H | Single Crystal | 0.73–6.42 aps.orgresearchgate.net | Dielectric function, Absorption | Indirect band gap (~1.06 eV at 4.2 K), Excitons (A, B, interlayer) aps.orgresearchgate.net |
| 1T' | Single Crystal | 0.73–6.42 aps.orgresearchgate.net | Dielectric function, Absorption | Semimetal behavior, Low-energy transitions aps.orgresearchgate.net |
| 2H | 5–25 nm Thin Films | 0.75–5.91 researchgate.netresearchgate.net | Dielectric function | Critical points (A–F), thickness and temperature dependence researchgate.netresearchgate.net |
| Multilayer | - | 0.73–4.13 (300–1700 nm) acs.org | Refractive index, Extinction coefficient | High index (n up to ~4.84), significant anisotropy (n∥ – n⊥ ≈ 1.54) acs.org |
Emerging Applications and Future Research Directions of Molybdenum Telluride
Molybdenum Telluride in Advanced Electronic Devices
This compound's tunable band gap, high carrier mobility, and phase-transition properties make it a compelling material for next-generation electronic devices. azonano.comontosight.ai Its 2D layered structure allows for exfoliation into thin films, which are essential for miniaturized electronic components. wikipedia.orgossila.comsamaterials.com
Field-Effect Transistors (FETs) Based on this compound
MoTe₂ is actively being explored as a channel material in field-effect transistors (FETs) due to its semiconducting nature and potential for high performance. azonano.comontosight.aiwikipedia.orgsamaterials.com Few-layered MoTe₂-based FETs are being investigated for both digital and analog circuit applications. azonano.com The ability to control the polarity of MoTe₂ FETs, transitioning between p-type and n-type behavior, is crucial for developing complementary logic circuits. nih.gov Research has demonstrated methods for controlling the polarity of MoTe₂ FETs by modifying Schottky barriers at the MoTe₂-metal contacts through thermal annealing. nih.gov This approach has enabled the realization of high-performance MoTe₂ monolithic complementary inverters with notable gain. nih.gov
Data on MoTe₂ FETs:
| Characteristic | Value | Note | Source |
|---|---|---|---|
| Field-effect mobility (hole, before annealing) | Up to 48.1 cm²/Vs | In h-BN encapsulated MoTe₂ FETs | nih.gov |
| Field-effect mobility (electron, after annealing) | Up to 52.4 cm²/Vs | In h-BN encapsulated MoTe₂ FETs | nih.gov |
| On/off current ratio | 10⁵ or higher | In h-BN encapsulated MoTe₂ FETs after annealing | nih.gov |
Integrated Circuits and Nanoelectronics Utilizing this compound
The potential for controlling the transport polarity in atomically thin MoTe₂ transistors suggests compelling possibilities for their use in 2D integrated circuits. nih.gov The layered structure of MoTe₂, similar to graphene, makes it suitable for the fabrication of nanomaterials and their integration into nanoelectronic systems. azonano.com The transition between the semiconducting 2H and metallic 1T' phases of MoTe₂ is particularly intriguing for applications in electronics. azonano.com
Non-Volatile Memory Devices with this compound
MoTe₂ is being investigated for applications in non-volatile memory devices, such as resistive random access memory (RRAM) and memristors. polito.itmdpi.com The low energy difference between its 2H (semiconducting) and 1T' (metallic) phases facilitates reversible phase switching, which is a key mechanism for data storage in phase-change memory. polito.itnih.gov Electric-field-induced structural transitions in vertical MoTe₂-based RRAM devices have shown reproducible resistive switching within nanoseconds. mdpi.com
Multivalued Logic Circuits Based on this compound Heterojunctions
Multivalued logic (MVL) circuits, which can process more data by increasing the number of logic states, have garnered significant interest. acs.orgnih.govx-mol.netscirp.orgacs.org Logic circuits based on van der Waals heterojunctions of this compound and black phosphorus (BP) are being explored for tunable multivalued logic applications. acs.orgnih.govx-mol.netacs.org The different electrical properties of the 2H and mixed 2H + 1T' phases of MoTe₂ enable the realization of tunable logic devices. acs.orgnih.govx-mol.netacs.org Specifically, a drain voltage-controlled transition from binary to ternary logic has been observed in logic circuits utilizing BP and MoTe₂ (2H) heterojunction FETs. nih.govx-mol.netacs.org Temperature-controlled transitions from binary to ternary characteristics have also been observed in BP/MoTe₂ (2H)-based inverters at low temperatures. nih.govx-mol.netacs.org
This compound in Quantum Technologies
This compound, particularly in its twisted bilayer form, has emerged as a promising material for exploring topological states and their potential applications in quantum computing. energy.govscitechdaily.comarxiv.orgsustainability-times.comcolumbia.eduearth.comscitechdaily.comuw.eduprinceton.edu
Quantum Computing Applications and Topological States
Twisted molybdenum ditelluride (tMoTe₂) exhibits nontrivial band topology, which is predicted to give rise to fractional quantum anomalous Hall (FQAH) states. arxiv.org These topological states are crucial for the development of topological quantum computers, which are expected to be more stable and less prone to errors compared to traditional quantum computing approaches. scitechdaily.comsustainability-times.comcolumbia.eduuw.edu Topological superconductors, a class of materials that includes MoTe₂, are predicted to host special particles called anyons, which could be used for error-protected quantum computing operations. energy.govscitechdaily.com
Recent research has revealed the existence of edge supercurrents in topological semimetal MoTe₂ when cooled to very low temperatures, providing evidence for its topological superconducting properties. energy.govprinceton.edu These edge supercurrents are confined to the boundaries of the crystal and are protected from the bulk supercurrents. princeton.edu The observation of rapid oscillations of the critical current in MoTe₂ under a magnetic field further supports the presence of edge supercurrents. princeton.edu
Studies on twisted MoTe₂ bilayers have demonstrated the fractional quantum anomalous Hall effect without the need for an external magnetic field, which is a significant step towards realizing topological qubits. sustainability-times.comcolumbia.eduearth.comuw.edu This phenomenon is attributed to an emergent internal magnetic field generated by the twisted layers. columbia.eduearth.comscitechdaily.com Furthermore, researchers have discovered numerous hidden quantum states in twisted MoTe₂ using advanced optical techniques, providing deeper insights into the quantum phenomena in these materials. sustainability-times.comcolumbia.eduearth.com The potential to create non-Abelian anyons in moiré materials composed of atomically thin layers of MoTe₂ is also being explored, which could serve as building blocks for future, more robust quantum computers. scitechdaily.com
Spintronic Devices with this compound
Spintronics, a field that utilizes the spin of electrons in addition to their charge, holds promise for developing faster, smaller, and more energy-efficient electronic devices editage.comprnewswire.com. MoTe₂, particularly in its 1T' and Td phases, is considered attractive for spintronic applications due to its low crystal symmetry and strong spin-orbit interaction researchgate.netu-tokyo.ac.jp. These properties can lead to unconventional spin Hall effects and spin-orbit torques u-tokyo.ac.jp.
Research indicates that the 1T' phase of MoTe₂ has attracted attention for its spintronic properties researchgate.net. Studies have shown that exfoliated 1T' MoTe₂ flakes can be used to manipulate adjacent magnetic layers through spin-orbit torque and exhibit strong non-conventional torques researchgate.net. Sizable charge-spin conversion efficiency and current-induced switching have been reported in exfoliated MoTe₂ flakes researchgate.net. Furthermore, the reduced crystal symmetry in this phase allows for the generation of a spin current with out-of-plane spin polarization researchgate.net.
The Td-MoTe₂ phase is also being explored for its spintronic properties u-tokyo.ac.jp. Theoretical models suggest that heterobilayers incorporating MoTe₂, such as MoTe₂|Tl₂O or MoTe₂|PtS₂, could be good candidates for manipulating Rashba spin-orbit coupling, an effect that occurs at the interface of two layers and can influence electron spin states rice.edu. This effect, controllable by an external voltage, could bring new functionality to electronic devices rice.edu. While research on few-layer Td-MoTe₂ for spintronics has been limited due to material instability and fabrication challenges, recent studies are exploring its spin transport properties u-tokyo.ac.jp.
Sensor Development with this compound
MoTe₂'s high sensitivity, stability, tunable bandgap, and large surface-to-volume ratio make it a promising material for various sensing applications, including gas sensors and biosensors researchgate.netnanorh.comfrontiersin.org.
MoTe₂ has shown potential for gas sensing, particularly for nitrogen-containing gases like NO₂ and NH₃ frontiersin.org. Its properties, such as a narrow band gap (around 1.0 eV), longer bonds, and lower binding energy compared to other TMDs, are beneficial for gas adsorption and desorption kinetics, contributing to improved response speed and shorter recovery time frontiersin.orgnih.gov.
Experiments have demonstrated the feasibility of MoTe₂ in gas sensing frontiersin.org. For instance, a field-effect transistor (FET) based on p-type MoTe₂ exhibited a large response (140%) to 100 ppb of NO₂ at room temperature with excellent reversibility frontiersin.org. The mechanism of MoTe₂ gas sensors involves charge transfer between the adsorbed gas molecules and the material, which alters the sensor's resistance frontiersin.orgnih.gov. Electron-donating gases like NH₃ increase the current in n-type MoTe₂ devices upon adsorption mdpi.com.
Improving the response and recovery speed of MoTe₂-based gas sensors is an active area of research frontiersin.orgnih.gov. Strategies being explored include surface modification, the application of gate bias, and UV activation frontiersin.orgnih.gov. UV illumination, for example, has been shown to enhance the sensitivity and recovery rate of p-type MoTe₂ gas sensors for NO₂ detection acs.orgnih.gov. Doping with transition metals like Pd, Pt, Ag, and Au has also been explored using density functional theory to improve gas sensing properties nih.gov.
MoTe₂ nanoparticles are being investigated for their use in biosensors and aptasensors, leveraging their low toxicity, high specific surface area, high carrier mobility, and wide spectral absorption researchgate.netresearchgate.net. These properties make MoTe₂ a promising photoactive material for photoelectrochemical biosensors researchgate.netresearchgate.net.
Research has demonstrated the successful construction of a label-free photoelectrochemical aptasensor for the detection of profenofos (B124560) (an organophosphate insecticide) using MoTe₂ nanoparticles combined with reduced graphene oxide (rGO) researchgate.netresearchgate.netmdpi.com. The MoTe₂ nanoparticles/rGO heterostructures formed a Schottky barrier, which effectively reduced the recombination of photogenerated electron-hole pairs, leading to significantly improved photoelectric conversion efficiency researchgate.netmdpi.com. This aptasensor exhibited a wide linear range and a relatively low detection limit researchgate.netresearchgate.net.
The integration of MoTe₂ with other materials, such as rGO, creates heterostructures that enhance the photoelectric performance, making them suitable for biosensing applications researchgate.netresearchgate.net. The high specific surface area of MoTe₂ nanoparticles provides ample space for immobilizing biomolecules like aptamers, which are crucial for target recognition in aptasensors researchgate.netmdpi.com.
This compound in Lubrication Research
This compound is being explored as a solid lubricant due to its layered structure, similar to molybdenum disulfide (MoS₂), which allows for low friction between layers nanorh.commatltech.comnanotrun.com. This property makes it a potential candidate for reducing friction and wear in mechanical systems, particularly in demanding environments nanorh.com.
MoTe₂ can function well as a solid lubricant in a vacuum and at temperatures up to 500 °C with a coefficient of friction below 0.1 wikipedia.org. While MoS₂ generally exhibits lower friction, MoTe₂ can operate at potentially higher temperatures in certain conditions wikipedia.org. MoTe₂ is produced as a crystal for solid lubricant applications matltech.com.
Research into the tribological properties of MoTe₂ is ongoing, with studies investigating its performance in various conditions and potentially in composites nasa.govresearchgate.net. Its stability in air, compared to the decomposition of MoS₂ at high temperatures in the presence of oxygen, could be an advantage for certain lubrication applications nanotrun.comnasa.gov.
Future Perspectives and Challenges in this compound Research
This compound, as a member of the 2D TMD family, holds significant promise for future technological advancements researchgate.netresearchgate.net. Its unique properties, including tunable bandgap, high carrier mobility, strong spin-orbit coupling, and the existence of different phases, open doors for applications in electronics, optoelectronics, spintronics, and sensing researchgate.netresearchgate.netncn.gov.pl.
Future research directions for MoTe₂ include further exploration of its topological properties and their utilization in novel electronic and spintronic devices u-tokyo.ac.jparxiv.orgaip.org. Understanding and controlling the phase transitions in MoTe₂ is also crucial for developing phase-change transistors and other reconfigurable devices asme.org.
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for high-purity MoTe₂, and how can stoichiometric control be ensured?
- Methodology : Chemical vapor transport (CVT) and solid-state reactions are common. For CVT, optimize temperature gradients (e.g., 700–900°C) and use iodine as a transport agent. Post-synthesis annealing in Te-rich environments minimizes Te vacancies. Characterize phase purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) .
- Key Metrics : Lattice parameters (e.g., hexagonal P6₃/mmc symmetry, a = 3.52 Å, c = 13.85 Å) and Te:Mo ratio via EDS .
Q. Which characterization techniques are critical for validating MoTe₂’s structural and electronic properties?
- Experimental Design : Use XRD for crystallinity, atomic force microscopy (AFM) for layer thickness, and Raman spectroscopy (e.g., peaks at ~125 cm⁻¹ for A₁g mode). Angle-resolved photoemission spectroscopy (ARPES) maps band structures, while Hall effect measurements quantify carrier mobility .
- Data Interpretation : Compare Raman modes with DFT-calculated phonon spectra to identify polytypes (e.g., 1T’ vs. 2H phases) .
Advanced Research Questions
Q. How can discrepancies between DFT-predicted and experimentally observed electronic properties of MoTe₂ be resolved?
- Methodology :
Functional Selection : Standard GGA (e.g., PBE) underestimates bandgaps due to delocalization errors. Use hybrid functionals (HSE06) or GW approximations for accurate bandgap alignment .
Van der Waals Corrections : Include DFT-D3 to model interlayer interactions in layered structures .
Experimental Validation : Cross-check with scanning tunneling spectroscopy (STS) and temperature-dependent resistivity measurements .
- Case Study : GGA predicts a semimetallic 1T’ phase, but experiments show a narrow-gap semiconductor—resolved via spin-orbit coupling (SOC) inclusion .
Q. What strategies mitigate challenges in reproducing MoTe₂ phase transitions under external stimuli (e.g., strain, temperature)?
- Experimental Design :
- Use in-situ XRD or Raman during thermal cycling (25–300°C) to track 2H→1T’ transitions.
- Apply uniaxial strain via flexible substrates (e.g., PDMS) while monitoring resistivity changes .
- Data Contradictions : Discrepancies in transition thresholds may arise from defect density. Mitigate via defect quantification through positron annihilation spectroscopy .
Q. How to optimize iterative diagonalization methods in DFT simulations for MoTe₂’s large-unit-cell configurations?
- Computational Framework :
Basis Set : Plane-wave cutoff ≥500 eV with PAW pseudopotentials to balance accuracy and cost .
Convergence Criteria : Test k-point grids (e.g., 12×12×1 for monolayers) and electronic convergence (<1 meV/atom) .
Algorithm : Use Pulay mixing or DIIS for efficient SCF convergence in metallic systems .
- Validation : Compare total energy differences (<0.1 meV/atom) across k-meshes and pseudopotentials .
Methodological Considerations
Q. What protocols ensure reproducibility in MoTe₂ thin-film deposition for peer-reviewed studies?
- Documentation :
- Report substrate pretreatment (e.g., SiO₂/Si cleaned via piranha solution).
- Detail deposition parameters (e.g., sputtering pressure: 5 mTorr Ar, power: 100 W) .
- Data Sharing : Provide raw XRD/EDS files and simulation input scripts in supplementary materials .
Q. How to design a robust research question exploring MoTe₂’s catalytic activity in HER (hydrogen evolution reaction)?
- Framework :
Feasibility : Pilot experiments using linear sweep voltammetry (LSV) at varying pH.
Novelty : Compare edge-site activity (via TEM) vs. basal planes .
Gap Analysis : Contrast MoTe₂’s Tafel slopes with MoS₂ to justify focus on Te’s lower electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
